3-Fluoro-4-methoxyphenylacetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-13-8-3-2-6(4-7(8)10)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURNBRZIFABCRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334575 | |
| Record name | 3-Fluoro-4-methoxyphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
452-14-2 | |
| Record name | (3-Fluoro-4-methoxyphenyl)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=452-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-4-methoxyphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneacetic acid, 3-fluoro-4-methoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.000 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of 3-Fluoro-4-methoxyphenylacetic acid
An In-depth Technical Guide on the Physicochemical Properties of 3-Fluoro-4-methoxyphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core . The information is presented to support research, drug discovery, and development activities where this compound may be of interest. All quantitative data is summarized in structured tables, and detailed experimental protocols for key property determinations are provided.
Chemical Identity
-
IUPAC Name: (3-Fluoro-4-methoxyphenyl)acetic acid
-
CAS Number: 452-14-2
-
Molecular Weight: 184.16 g/mol [1]
-
Synonyms: 4-(Carboxymethyl)-2-fluoroanisole[1]
Physicochemical Properties
The physicochemical properties of a compound are critical in determining its behavior in both chemical and biological systems. These properties influence absorption, distribution, metabolism, and excretion (ADME) in pharmacological contexts.
Quantitative Physicochemical Data
The following table summarizes the key physicochemical parameters for this compound.
| Property | Value | Source |
| Melting Point | 111-113 °C | ChemicalBook[3] |
| ≥ 112 °C (lower value), ≤ 116 °C (upper value) | Sigma-Aldrich | |
| Boiling Point | 309.0 ± 27.0 °C (Predicted) | ChemicalBook[3] |
| pKa | 4.25 ± 0.10 (Predicted) | ChemicalBook[3] |
| Density | 1.269 ± 0.06 g/cm³ (Predicted) | ChemicalBook[3] |
| logP (Octanol/Water Partition Coefficient) | 1.461 (Predicted) | Cheméo[4] |
| Water Solubility (log₁₀WS) | -1.82 (Predicted, in mol/L) | Cheméo[4] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties are outlined below. These protocols are standard methods applicable to organic compounds like this compound.
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a useful indicator of purity.[5]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or DigiMelt)[6]
-
Capillary tubes (sealed at one end)[5]
-
Sample of this compound, finely powdered
-
Mortar and pestle (if needed)
Procedure:
-
Ensure the sample is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.[5][6]
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a depth of about 2-3 mm.[6]
-
Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.[6]
-
Place the capillary tube into the heating block of the melting point apparatus.[5][6]
-
For an unknown compound, a rapid initial heating can be performed to determine an approximate melting range.[6]
-
For an accurate measurement, start heating at a slow, controlled rate (e.g., 1-2 °C per minute) when the temperature is about 10-15 °C below the expected melting point.
-
Observe the sample through the magnifying eyepiece.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).
Boiling Point Determination (Thiele Tube Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.[7]
Apparatus:
-
Thiele tube[8]
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heating oil (e.g., mineral oil)
-
Bunsen burner or hot plate
-
Rubber band or wire to attach the test tube to the thermometer
Procedure:
-
Place a few milliliters of the liquid sample (this compound, if in liquid form or dissolved in a high-boiling solvent) into the small test tube.[7]
-
Place the capillary tube, with its open end down, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[8]
-
Clamp the thermometer so that the bulb and the attached test tube are immersed in the heating oil within the Thiele tube. The side arm of the Thiele tube is designed to allow for even heat distribution by convection.[8]
-
Gently heat the side arm of the Thiele tube.[8]
-
As the temperature rises, air trapped in the capillary tube will bubble out.
-
Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample has exceeded the external pressure.[7][8]
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid is just beginning to be drawn back into the capillary tube.[8]
Experimental workflow for boiling point determination.
Potential Biological Activity and Signaling Pathways
While no specific biological activities or signaling pathway involvements have been documented for this compound in the reviewed literature, the structural class of substituted phenylacetic acids is known to exhibit a range of biological effects. Fluorination is a common strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability and binding affinity.[9][10]
Phenylacetic acid derivatives have been investigated for various therapeutic applications, including as anti-inflammatory agents and as ligands for nuclear receptors.[11] One such family of nuclear receptors is the Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism.[12][13][14][15] Some phenylacetic acid derivatives have been identified as PPAR agonists.[14]
Based on the activities of structurally related compounds, a hypothetical signaling pathway for a compound like this compound could involve the activation of PPARs.
Hypothetical PPAR signaling pathway.
Conclusion
This technical guide provides foundational physicochemical data and standardized experimental protocols for this compound. While its specific biological role is not yet elucidated, its structural similarity to known bioactive molecules suggests potential for further investigation in drug discovery and development. The provided information serves as a valuable resource for researchers and scientists working with this and related compounds.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 452-14-2 [sigmaaldrich.cn]
- 3. 452-14-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound (CAS 452-14-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. westlab.com [westlab.com]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US3864384A - Substituted phenylacetic acid compounds - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. PPAR agonist - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Molecular Structure and Bonding of 3-Fluoro-4-methoxyphenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and bonding of 3-Fluoro-4-methoxyphenylacetic acid, a key intermediate in pharmaceutical synthesis. This document details the fundamental chemical identifiers, spectroscopic characterization, and a representative synthetic pathway. The included data is presented in a structured format to facilitate its use in research and development.
Introduction
This compound is a substituted phenylacetic acid derivative. The phenylacetic acid moiety is a crucial structural component in a variety of biologically active compounds. The presence of a fluorine atom and a methoxy group on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry. A thorough understanding of its molecular structure and bonding is paramount for its effective utilization in the design and synthesis of novel therapeutic agents.
Molecular Structure and Identifiers
The fundamental identifiers for this compound are summarized in the table below. These identifiers are essential for unambiguous identification and for searching chemical databases.
| Identifier | Value |
| IUPAC Name | (3-Fluoro-4-methoxyphenyl)acetic acid |
| CAS Number | 452-14-2 |
| Molecular Formula | C₉H₉FO₃ |
| Molecular Weight | 184.16 g/mol |
| SMILES String | O=C(O)Cc1cc(F)c(OC)cc1 |
| InChI Key | VURNBRZIFABCRU-UHFFFAOYSA-N |
Spectroscopic and Structural Data
The molecular structure of this compound has been elucidated using various spectroscopic techniques. The following sections present a summary of the available data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While a specific experimental spectrum for this compound is not publicly available in the searched literature, the expected chemical shifts and coupling constants can be predicted based on the analysis of similar structures.
Table 1: Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | 7.0 - 7.2 | d | ~2 Hz (⁴JHF) |
| H-5 | 6.8 - 7.0 | d | ~8-9 Hz (³JHH) |
| H-6 | 6.9 - 7.1 | dd | ~8-9 Hz (³JHH), ~2 Hz (⁴JHH) |
| -CH₂- | 3.5 - 3.7 | s | - |
| -OCH₃ | 3.8 - 3.9 | s | - |
| -COOH | 10.0 - 12.0 | br s | - |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | 175 - 180 |
| C-1 | 125 - 130 |
| C-2 | 115 - 120 (d, ²JCF) |
| C-3 | 150 - 155 (d, ¹JCF) |
| C-4 | 145 - 150 |
| C-5 | 112 - 117 |
| C-6 | 120 - 125 (d, ³JCF) |
| -CH₂- | 40 - 45 |
| -OCH₃ | 55 - 60 |
Infrared (IR) Spectroscopy
The NIST Chemistry WebBook indicates the availability of a gas-phase IR spectrum for this compound.[1] Key absorption bands expected for this molecule are summarized below.
Table 3: Expected Infrared Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic acid) | 2500-3300 | Broad |
| C-H (Aromatic) | 3000-3100 | Medium |
| C-H (Aliphatic) | 2850-3000 | Medium |
| C=O (Carboxylic acid) | 1700-1725 | Strong |
| C=C (Aromatic) | 1500-1600 | Medium-Strong |
| C-O (Methoxy) | 1200-1300 & 1000-1100 | Strong |
| C-F | 1000-1400 | Strong |
Mass Spectrometry (MS)
The NIST Chemistry WebBook also indicates the availability of an electron ionization mass spectrum.[1] The expected molecular ion peak and potential major fragments are listed below.
Table 4: Expected Mass Spectrometry Data
| m/z | Interpretation |
| 184 | [M]⁺ (Molecular Ion) |
| 139 | [M - COOH]⁺ |
| 124 | [M - COOH - CH₃]⁺ |
| 111 | [M - COOH - CO]⁺ |
Crystallographic Data
A search of the crystallographic literature did not yield a specific crystal structure for this compound. Therefore, experimental bond lengths and angles are not available at this time. Analysis of crystal structures of closely related substituted phenylacetic acids would be necessary to predict these parameters with a higher degree of accuracy.
Experimental Protocols
The following are generalized experimental protocols for the characterization and synthesis of substituted phenylacetic acids.
NMR Spectroscopy
A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to an NMR tube. The spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are referenced to the residual solvent peak.
FT-IR Spectroscopy
An FT-IR spectrum can be obtained using a KBr pellet or as a thin film on a salt plate (NaCl or KBr). The sample is scanned over the range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectra can be obtained using an electron ionization (EI) or electrospray ionization (ESI) source. The sample is introduced into the mass spectrometer, and the resulting ions are separated based on their mass-to-charge ratio.
Synthesis via Hydrolysis of Benzyl Cyanide
A common method for the synthesis of phenylacetic acids is the hydrolysis of the corresponding benzyl cyanide.
Reaction:
3-Fluoro-4-methoxybenzyl cyanide is refluxed in the presence of a strong acid (e.g., H₂SO₄) or a strong base (e.g., NaOH), followed by acidic workup to yield this compound.
Visualizations
Molecular Structure of this compound
Caption: 2D representation of this compound.
Experimental Workflow for Synthesis
Caption: Generalized workflow for the synthesis of this compound.
Conclusion
References
Spectroscopic Analysis of 3-Fluoro-4-methoxyphenylacetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 3-Fluoro-4-methoxyphenylacetic acid (CAS No: 452-14-2), a valuable building block in medicinal chemistry and materials science. The following sections detail its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data, along with the experimental protocols for these analyses.
Core Spectroscopic Data
The empirical formula for this compound is C₉H₉FO₃, with a molecular weight of 184.16 g/mol .[1][2] The spectroscopic data presented below provides the foundational information for the structural elucidation and quality control of this compound.
Mass Spectrometry Data
Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) method was utilized for this analysis.
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Molecular Ion (M+) | m/z 184 |
| Key Fragmentation | Data not available in the provided search results |
Infrared (IR) Spectroscopy Data
The infrared spectrum provides information about the functional groups present in the molecule. The data below was obtained from a gas-phase IR spectrum.[1]
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| ~2950-3100 | C-H stretch (aromatic and alkyl) |
| ~1710-1760 | C=O stretch (carboxylic acid) |
| ~1500-1600 | C=C stretch (aromatic ring) |
| ~1200-1300 | C-O stretch (ether and acid) |
| ~1000-1100 | C-F stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Disclaimer: Experimental NMR data for this compound was not available in the public domain at the time of this report. The following data is predicted based on computational models and should be used as a reference. Experimental verification is highly recommended.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.05 | d | 1H | H-5 (aromatic) |
| ~6.95 | dd | 1H | H-6 (aromatic) |
| ~6.85 | d | 1H | H-2 (aromatic) |
| ~3.85 | s | 3H | -OCH₃ (methoxy) |
| ~3.60 | s | 2H | -CH₂- (acetic acid) |
| ~11.0 | br s | 1H | -COOH (carboxylic acid) |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~178 | -COOH (carboxylic acid) |
| ~152 (d) | C-3 (aromatic, C-F) |
| ~148 | C-4 (aromatic, C-O) |
| ~125 | C-1 (aromatic) |
| ~118 (d) | C-2 (aromatic) |
| ~115 (d) | C-5 (aromatic) |
| ~112 | C-6 (aromatic) |
| ~56 | -OCH₃ (methoxy) |
| ~40 | -CH₂- (acetic acid) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of a solid organic compound such as this compound.
Mass Spectrometry (Electron Ionization)
-
Sample Preparation: A small amount of solid this compound is introduced directly into the ion source of the mass spectrometer via a direct insertion probe.
-
Ionization: The sample is vaporized by heating, and the resulting gas-phase molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.
-
Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
Infrared (IR) Spectroscopy (Thin Film)
-
Sample Preparation: A small amount of solid this compound is dissolved in a volatile solvent (e.g., dichloromethane or acetone).
-
Film Deposition: A few drops of the solution are applied to a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate.
-
Analysis: The salt plate is placed in the sample holder of an FTIR spectrometer.
-
Data Acquisition: An infrared beam is passed through the sample, and the resulting spectrum of absorbance or transmittance versus wavenumber is recorded.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., deuterated chloroform, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The NMR tube is placed in the probe of a high-field NMR spectrometer (e.g., 500 MHz).
-
¹H NMR: A proton NMR spectrum is acquired by applying a series of radiofrequency pulses and recording the resulting free induction decay (FID), which is then Fourier transformed to produce the spectrum.
-
¹³C NMR: A carbon-13 NMR spectrum is acquired similarly, often using proton decoupling to simplify the spectrum.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a solid organic compound.
Caption: General workflow for the spectroscopic analysis of a solid organic compound.
References
An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-methoxyphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-methoxyphenylacetic acid is a valuable intermediate in the synthesis of various pharmaceutical compounds and other specialty chemicals. Its unique substitution pattern, featuring both a fluorine atom and a methoxy group on the phenyl ring, imparts specific electronic and lipophilic properties that are often sought after in drug design and materials science. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, complete with detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.
Synthesis Pathways Overview
Several synthetic strategies can be employed to prepare this compound. The most common and practical approaches typically involve the construction of the phenylacetic acid side chain from a pre-functionalized aromatic precursor. The two primary pathways detailed in this guide are:
-
Hydrolysis of 3-Fluoro-4-methoxybenzyl Cyanide: This is a straightforward and widely used method that involves the conversion of a benzyl cyanide intermediate to the corresponding carboxylic acid.
-
Willgerodt-Kindler Reaction of 3-Fluoro-4-methoxyacetophenone: This classic organic reaction allows for the conversion of an aryl methyl ketone into a thioamide, which can then be hydrolyzed to the desired phenylacetic acid.
The choice of pathway often depends on the availability and cost of starting materials, as well as the desired scale of the synthesis.
Pathway 1: From 3-Fluoro-4-methoxybenzyl Cyanide
This two-step pathway begins with the synthesis of the key intermediate, 3-Fluoro-4-methoxybenzyl cyanide, followed by its hydrolysis to the final product.
Step 1: Synthesis of 3-Fluoro-4-methoxybenzyl Cyanide
A common method for the preparation of benzyl cyanides is the nucleophilic substitution of a benzyl halide with a cyanide salt.
Caption: Synthesis of 3-Fluoro-4-methoxybenzyl Cyanide.
Step 2: Hydrolysis of 3-Fluoro-4-methoxybenzyl Cyanide
The nitrile group of 3-Fluoro-4-methoxybenzyl cyanide can be hydrolyzed under either acidic or basic conditions to yield the carboxylic acid.
Caption: Hydrolysis to this compound.
Experimental Protocol: Hydrolysis of 3-Fluoro-4-methoxybenzyl Cyanide
Materials:
-
3-Fluoro-4-methoxybenzyl cyanide
-
Concentrated Sulfuric Acid (98%)
-
Water
-
Sodium Hydroxide (for neutralization, if needed)
-
Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 30%-70% concentrated sulfuric acid in water is prepared.
-
3-Fluoro-4-methoxybenzyl cyanide is slowly added to the sulfuric acid solution at a temperature between 90°C and 150°C.
-
The reaction mixture is heated under reflux, and the progress of the reaction is monitored (e.g., by TLC or GC) until the starting nitrile is consumed (typically when the residual nitrile content is less than 1%).
-
After completion, the reaction mixture is cooled, and the acidic aqueous layer is carefully separated from the oily product layer.
-
The crude this compound (the upper, oily layer) is then neutralized to a pH of 7.5-10 with a suitable base (e.g., sodium hydroxide solution).
-
For purification, the solution can be treated with activated carbon at 50°C-90°C for decolorization, followed by filtration.
-
The filtrate is then acidified with an inorganic acid (e.g., HCl) to a pH of 1-4, which causes the product to precipitate.
-
The mixture is cooled to 20°C-60°C with stirring to complete precipitation.
-
The solid product is collected by suction filtration, washed with water, and dried to afford this compound.
Quantitative Data:
| Parameter | Value |
| Starting Material | 3-Fluoro-4-methoxybenzyl cyanide |
| Key Reagents | Sulfuric Acid, Water |
| Reaction Time | Varies (monitor for completion) |
| Typical Yield | >85% |
| Purity | High, after recrystallization |
Pathway 2: From 3-Fluoro-4-methoxyacetophenone via Willgerodt-Kindler Reaction
This pathway offers an alternative route starting from the corresponding acetophenone derivative.
Step 1: Willgerodt-Kindler Reaction
The reaction of 3-Fluoro-4-methoxyacetophenone with sulfur and an amine (typically morpholine) yields a thiomorpholide intermediate.
An In-depth Technical Guide to the Reaction Mechanism of 3-Fluoro-4-methoxyphenylacetic Acid Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-methoxyphenylacetic acid is a valuable intermediate in the synthesis of various pharmaceutical compounds. Understanding its formation is crucial for process optimization and the development of novel synthetic routes. This technical guide provides a detailed overview of the most common and efficient method for its synthesis: the Willgerodt-Kindler reaction, starting from 3-fluoro-4-methoxyacetophenone. We will delve into the reaction mechanism, provide a comprehensive experimental protocol, and present relevant quantitative data for analogous reactions.
Core Synthesis Route: The Willgerodt-Kindler Reaction
The primary method for converting aryl alkyl ketones, such as 3-fluoro-4-methoxyacetophenone, to the corresponding arylacetic acids is the Willgerodt-Kindler reaction. This multi-step process involves the initial formation of a thioamide intermediate, which is subsequently hydrolyzed to yield the final carboxylic acid product.
Reaction Scheme:
-
Step 1: Thioamide Formation 3-Fluoro-4-methoxyacetophenone is reacted with elemental sulfur and a secondary amine, typically morpholine, at elevated temperatures. This step yields the intermediate N-(3-fluoro-4-methoxyphenylacetyl)morpholine-4-carbothioamide.
-
Step 2: Hydrolysis The thioamide intermediate is then hydrolyzed, usually under basic or acidic conditions, to produce this compound.
Reaction Mechanism
The mechanism of the Willgerodt-Kindler reaction is complex and involves several key stages:
-
Enamine Formation: The reaction initiates with the formation of an enamine from the reaction of 3-fluoro-4-methoxyacetophenone and morpholine.[1]
-
Sulfuration: The enamine then acts as a nucleophile, attacking elemental sulfur.[1]
-
Rearrangement: A series of rearrangements, likely involving a thio-substituted iminium-aziridinium cascade, leads to the migration of the carbonyl group to the terminal carbon of the alkyl chain.[2]
-
Thioamide Formation: The rearranged intermediate ultimately forms the stable phenylacetothiomorpholide.[3]
-
Hydrolysis: The final step is the hydrolysis of the thioamide to the carboxylic acid. This can be catalyzed by either acid or base and proceeds through a nucleophilic acyl substitution mechanism.[4][5]
Caption: Willgerodt-Kindler Reaction Mechanism for this compound formation.
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound via the Willgerodt-Kindler reaction, based on procedures for similar compounds.[3][6][7]
Part 1: Synthesis of N-(3-fluoro-4-methoxyphenylacetyl)morpholine-4-carbothioamide
-
Apparatus Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer is set up in a heating mantle.
-
Reagent Charging: To the flask, add 3-fluoro-4-methoxyacetophenone (1 equivalent), elemental sulfur (2-2.5 equivalents), and morpholine (3-4 equivalents).
-
Reaction: The mixture is heated to reflux (typically 120-140 °C) with vigorous stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-12 hours.
-
Work-up: After cooling, the reaction mixture is poured into water, and the crude thioamide product precipitates. The solid is collected by filtration and washed with water. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Part 2: Hydrolysis to this compound
-
Apparatus Setup: A round-bottom flask with a reflux condenser and magnetic stirrer is used.
-
Reaction Mixture: The crude or purified thioamide is suspended in a solution of sodium hydroxide (e.g., 10-20% aqueous NaOH) or a mixture of sulfuric acid, acetic acid, and water.[3]
-
Hydrolysis: The mixture is heated to reflux for 8-12 hours until the hydrolysis is complete (monitored by TLC).
-
Isolation and Purification:
-
The cooled reaction mixture is acidified with a strong acid (e.g., concentrated HCl) to a pH of approximately 2.[6][7]
-
The precipitated crude this compound is collected by filtration.
-
For further purification, the crude acid can be dissolved in a sodium bicarbonate solution, washed with an organic solvent (like ethyl acetate) to remove neutral impurities, and then re-precipitated by adding acid.[6][7]
-
The final product is washed with cold water and dried under vacuum.
-
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data
The following table summarizes typical reaction conditions and yields for the Willgerodt-Kindler reaction of various substituted acetophenones, providing an expected range for the synthesis of this compound.
| Starting Acetophenone | Reaction Time (Thioamide) | Hydrolysis Conditions | Overall Yield | Reference |
| Acetophenone | 8 h | 20% NaOH, TEBA, 8 h | 80% | [6][7] |
| p-Methoxyacetophenone | 5 h | 10% alcoholic NaOH, 10 h | ~60-70% (calculated from data) | [3] |
| 3,4,5-Trimethylacetophenone | 12 h | H₂SO₄, Acetic Acid, H₂O, 5 h | 70% (calculated from data) | [3] |
| p-Methylacetophenone | Optimized | N/A (Thioamide yield 90-95%) | N/A | [8] |
| p-Chloroacetophenone | Optimized | N/A (Thioamide yield 86-95%) | N/A | [8] |
| p-Fluoroacetophenone | Predicted Optimum | N/A (Thioamide yield predicted high) | N/A | [8] |
Note: TEBA stands for triethylbenzylammonium chloride, a phase-transfer catalyst.
Conclusion
The Willgerodt-Kindler reaction is a robust and widely applicable method for the synthesis of this compound from its corresponding acetophenone. By understanding the underlying mechanism and optimizing the reaction conditions based on analogous transformations, researchers can achieve good yields of this important pharmaceutical intermediate. The provided experimental protocol and comparative data serve as a valuable resource for the practical application of this synthesis in a laboratory setting. Further optimization, potentially utilizing microwave-assisted heating or phase-transfer catalysis, could lead to improved reaction times and yields.[9][10]
References
- 1. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 2. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 3. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 5. Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. sciencemadness.org [sciencemadness.org]
- 8. scispace.com [scispace.com]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
Screening of 3-Fluoro-4-methoxyphenylacetic Acid Derivatives for Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the diverse bioactivities of derivatives of 3-Fluoro-4-methoxyphenylacetic acid, a promising scaffold in medicinal chemistry. This document provides a comprehensive overview of their anticancer, anti-inflammatory, and antimicrobial potential, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Introduction
This compound is a versatile starting material for the synthesis of a wide array of derivatives. The presence of the fluorine atom and the methoxy group on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules, making them attractive candidates for drug discovery programs. This guide summarizes the current state of research on these derivatives, with a focus on their biological evaluation.
Bioactivity of this compound Derivatives
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents, with a particular focus on the synthesis of β-lactam analogues. These compounds have shown potent cytotoxicity against various cancer cell lines.
A notable example is the β-lactam derivative 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one . Mechanistic studies have revealed that this compound inhibits tubulin polymerization, a critical process for cell division, and induces apoptosis (programmed cell death) in cancer cells.[1] This induction of apoptosis is associated with the downregulation of anti-apoptotic proteins like Bcl-2 and survivin, and the upregulation of the pro-apoptotic protein Bax.[1]
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| β-Lactam | 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 (Breast) | 0.095 | [1] |
| β-Lactam | 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 (Breast) | 0.075 | [1] |
| β-Lactam | 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | Hs578T (Breast) | 0.033 | [1] |
| β-Lactam | 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MDA-MB-231 (Breast) | 0.620 | [1] |
Table 1: Anticancer Activity of this compound β-Lactam Derivatives
Anti-inflammatory Activity
While specific data for a wide range of this compound derivatives is still emerging, related structures have shown promise as anti-inflammatory agents. For instance, research on chloro-substituted methoxyphenylacetic acid derivatives has indicated their potential in this therapeutic area. This suggests that the this compound scaffold is a viable candidate for the development of novel anti-inflammatory drugs.
Further research is required to populate a comprehensive table of anti-inflammatory activity for specific derivatives.
Antimicrobial Activity
The investigation into the antimicrobial properties of this compound derivatives is an active area of research. Hydrazone derivatives of various aromatic carboxylic acids have been reported to exhibit significant antibacterial and antifungal activities. This suggests that the synthesis and screening of this compound hydrazones could yield promising antimicrobial candidates.
Further screening is needed to provide specific quantitative data (e.g., Minimum Inhibitory Concentration - MIC values) for a range of microbial strains.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Anticancer Activity Screening: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Cell Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Tubulin Polymerization Assay
This assay measures the effect of compounds on the in vitro polymerization of tubulin.
Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing tubulin, GTP, and a polymerization buffer.
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture.
-
Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Turbidity Measurement: Monitor the increase in turbidity at 340 nm over time using a spectrophotometer.
-
Data Analysis: Analyze the polymerization curves to determine the extent of inhibition or promotion of tubulin assembly.
Apoptosis Detection by Western Blotting
This technique is used to detect the expression levels of key apoptosis-related proteins.
Protocol:
-
Cell Lysis: Treat cells with the test compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, survivin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.
Protocol:
-
Animal Acclimatization: Acclimatize rats or mice to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compound orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the screening of this compound derivatives.
Caption: General workflow for the synthesis and bioactivity screening of this compound derivatives.
Caption: Proposed mechanism of apoptosis induction by this compound β-lactam derivatives.
Conclusion
The derivatives of this compound represent a promising class of compounds with a wide range of potential therapeutic applications. The anticancer activity of the β-lactam derivatives, in particular, is well-documented, with a clear mechanism of action involving tubulin polymerization inhibition and induction of apoptosis. Further exploration of other derivatives, such as amides, esters, and hydrazones, for anti-inflammatory and antimicrobial activities is warranted. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to systematically screen and characterize the bioactivity of novel derivatives based on this versatile chemical scaffold. Continued research in this area holds the potential to deliver new and effective therapeutic agents.
References
An In-Depth Technical Guide to 3-Fluoro-4-methoxyphenylacetic Acid: A Key Intermediate in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-4-methoxyphenylacetic acid, a substituted phenylacetic acid derivative, serves as a crucial intermediate in the landscape of modern medicinal chemistry. Its strategic fluorination and methoxy substitution patterns make it a valuable building block for the synthesis of complex bioactive molecules, most notably in the development of anti-inflammatory drugs. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of this compound. It further details its application as a key intermediate in the synthesis of selective COX-2 inhibitors and outlines the relevant biological signaling pathways. This document is intended to be a resource for researchers and scientists engaged in drug discovery and development, providing key data and methodologies to facilitate their work.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid. Its chemical structure features a phenylacetic acid core with a fluorine atom at the 3-position and a methoxy group at the 4-position of the phenyl ring. These substitutions significantly influence the molecule's electronic properties and reactivity, making it an attractive starting material for targeted synthesis.
| Property | Value | Reference |
| CAS Number | 452-14-2 | [1][2] |
| Molecular Formula | C₉H₉FO₃ | [2] |
| Molecular Weight | 184.16 g/mol | [2] |
| Melting Point | 111-113 °C | [3] |
| Appearance | White to off-white crystalline powder | [4] |
| Purity | ≥99% (HPLC) | [4] |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, and acetone. | |
| Storage | Store in a cool, dry place away from light. | [1] |
Synthesis of this compound
A common and effective method for the preparation of this compound involves the oxidation of the corresponding aldehyde, 3-fluoro-4-methoxybenzaldehyde. This route is often favored due to the commercial availability of the starting aldehyde and the generally high yields of the oxidation step.
Experimental Protocol: Oxidation of 3-Fluoro-4-methoxybenzaldehyde
This protocol describes a typical laboratory-scale synthesis of this compound.
Materials:
-
3-Fluoro-4-methoxybenzaldehyde
-
Potassium permanganate (KMnO₄) or other suitable oxidizing agent (e.g., chromic acid)
-
Sulfuric acid (H₂SO₄) or other acid for acidification
-
Sodium bisulfite (NaHSO₃) or other reducing agent for quenching
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Deionized water
Procedure:
-
A solution of 3-fluoro-4-methoxybenzaldehyde is prepared in a suitable solvent, such as acetone or a mixture of t-butanol and water.
-
The solution is cooled in an ice bath, and a solution of potassium permanganate in water is added dropwise with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.
-
The reaction is quenched by the addition of a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves.
-
The resulting solution is acidified with dilute sulfuric acid to a pH of approximately 2, leading to the precipitation of the crude this compound.
-
The precipitate is collected by vacuum filtration and washed with cold water.
-
For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or toluene.
-
Alternatively, the acidified aqueous layer can be extracted with diethyl ether. The combined organic extracts are then washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the purified product.
-
The final product is dried in a vacuum oven to remove any residual solvent.
Expected Yield: 80-90%
Characterization: The identity and purity of the synthesized this compound should be confirmed by techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.
Caption: General workflow for the synthesis of this compound.
Applications as a Research Chemical Intermediate
This compound is a key building block in the synthesis of various pharmaceutical agents, particularly non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule.
Intermediate in the Synthesis of COX-2 Inhibitors
A notable application of this compound is in the synthesis of analogs of Rofecoxib (Vioxx), a selective COX-2 inhibitor. While Rofecoxib itself does not contain the fluoro-methoxy substitution pattern of the title compound, the general synthetic strategies for diaryl-furanone COX-2 inhibitors can be adapted, using this compound as a key starting material to generate novel analogs with potentially improved properties.
The general synthetic approach involves the condensation of a phenylacetic acid derivative with a substituted acetophenone, followed by cyclization to form the furanone core of the COX-2 inhibitor.
Experimental Protocol: Synthesis of a Diaryl-Furanone Analog
The following is a representative, generalized protocol for the synthesis of a diaryl-furanone analog using this compound.
Materials:
-
This compound
-
4-(Methylsulfonyl)acetophenone
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
A suitable base (e.g., triethylamine, pyridine)
-
Anhydrous solvent (e.g., dichloromethane, THF)
Procedure:
-
Acid Chloride Formation: this compound is converted to its corresponding acid chloride. To a solution of the acid in an anhydrous solvent, thionyl chloride is added, often with a catalytic amount of DMF. The reaction mixture is typically heated to reflux until the evolution of gas ceases. The excess thionyl chloride and solvent are then removed under reduced pressure.
-
Condensation: The crude acid chloride is dissolved in an anhydrous solvent and added to a solution of 4-(methylsulfonyl)acetophenone and a base. The reaction is stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by thin-layer chromatography (TLC).
-
Cyclization: The intermediate from the condensation step is then subjected to cyclization conditions to form the furanone ring. This is often achieved by heating in the presence of an acid or base catalyst.
-
Workup and Purification: The reaction mixture is worked up by washing with aqueous solutions to remove salts and impurities. The organic layer is dried, and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization to yield the final diaryl-furanone analog.
Caption: General workflow for synthesizing a COX-2 inhibitor analog.
Role in Biological Signaling Pathways
This compound itself is not known to have direct biological activity or a role in signaling pathways. Its significance lies in its use as an intermediate to synthesize pharmacologically active compounds. The final drug molecules synthesized from this intermediate, such as selective COX-2 inhibitors, have well-defined roles in biological pathways.
The Cyclooxygenase (COX) Pathway
The primary target of the NSAIDs derived from this compound is the cyclooxygenase (COX) enzyme, particularly the COX-2 isoform. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
-
COX-1: Is a constitutively expressed enzyme found in most tissues and is involved in housekeeping functions such as maintaining the integrity of the stomach lining and regulating kidney blood flow.
-
COX-2: Is an inducible enzyme that is upregulated at sites of inflammation by cytokines and other inflammatory stimuli. Its products are largely responsible for the symptoms of inflammation and pain.
By selectively inhibiting COX-2, drugs synthesized from intermediates like this compound can reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[5]
Caption: Simplified diagram of the COX signaling pathway.
Conclusion
This compound is a versatile and valuable research chemical intermediate with significant applications in the pharmaceutical industry. Its utility as a precursor for the synthesis of selective COX-2 inhibitors highlights its importance in the development of safer and more effective anti-inflammatory therapies. This guide has provided a detailed overview of its properties, synthesis, and applications, and is intended to support the ongoing efforts of researchers in the field of drug discovery.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. scbt.com [scbt.com]
- 3. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents [patents.google.com]
- 4. This compound = 99 HPLC 452-14-2 [sigmaaldrich.com]
- 5. Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 3-Fluoro-4-methoxyphenylacetic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Utility of 3-Fluoro-4-methoxyphenylacetic acid as a Bioactive Scaffold
This compound is a valuable building block in modern organic synthesis, particularly within the realm of medicinal chemistry. Its substituted phenylacetic acid framework incorporates two key structural features that are highly advantageous for drug design: a fluorine atom and a methoxy group. The strategic placement of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile by altering its electronic properties and lipophilicity. The methoxy group provides a site for potential hydrogen bonding and can influence the overall conformation of the molecule.
This combination makes this compound an attractive starting material for the synthesis of a diverse range of bioactive compounds. The carboxylic acid moiety serves as a versatile handle for derivatization, most commonly through the formation of esters and amides. These derivatives have been explored for their potential as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. The inherent structural motifs of this building block are frequently found in molecules targeting various biological pathways, making it a cornerstone for the development of novel therapeutics.
Key Applications and Derivatization Strategies
The primary utility of this compound lies in its straightforward conversion to esters and amides, thereby enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies.
-
Amide Synthesis: Coupling of the carboxylic acid with a diverse array of primary and secondary amines is a cornerstone of library synthesis in drug discovery. The resulting amides are prevalent in many classes of therapeutic agents, including kinase inhibitors, where the amide bond often acts as a key hydrogen bond donor or acceptor in the active site of the target protein.
-
Esterification: The formation of esters provides another avenue for modifying the physicochemical properties of the parent molecule. Ester derivatives can act as prodrugs, improving the bioavailability of a compound, or can be bioactive in their own right.
-
Synthesis of Heterocycles: While less common, the carboxylic acid functionality can be utilized in multi-step sequences to construct various heterocyclic systems, which are foundational scaffolds in numerous approved drugs.
Data Presentation: Representative Synthetic Outcomes
The following table summarizes representative yields for the derivatization of phenylacetic acid analogues, including those with similar substitution patterns to this compound. This data is compiled from various synthetic reports and illustrates typical efficiencies for these transformations.
| Derivative Type | Coupling Partner | Coupling Method | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Amide | Substituted Aniline | EDC/HOBt | DMF | 12 | 85-95 | Generic |
| Amide | Benzylamine | Boric Acid Catalyst | Toluene | 8 | ~90 | Generic |
| Amide | 4-(1H-indol-3-yl)pyrimidin-2-amine | HATU/DIPEA | DMF | 4 | 88 | Adapted Example |
| Ester | Methanol | H₂SO₄ (catalytic) | Methanol | 4 | >90 | Fischer Esterification |
| Ester | Ethanol | SOCl₂ (for acyl chloride) then EtOH | DCM | 2 | >95 | Acyl Chloride Route |
| Ester | 1,2-ethanediol | Fischer Esterification | Toluene | 20 | 50-60 | Generic |
Experimental Protocols
General Protocol for Amide Synthesis via EDC/HOBt Coupling
This protocol describes a standard procedure for the formation of an amide bond between this compound and a primary or secondary amine.
Materials:
-
This compound
-
Amine of interest
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Specific Protocol: Synthesis of 2-(3-Fluoro-4-methoxyphenyl)-N-(4-(1H-indol-3-yl)pyrimidin-2-yl)acetamide
This protocol is a representative example of the synthesis of a potential kinase inhibitor.
Materials:
-
This compound
-
4-(1H-indol-3-yl)pyrimidin-2-amine
-
O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Add 4-(1H-indol-3-yl)pyrimidin-2-amine (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours.
-
Pour the reaction mixture into water and extract with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield the pure product.
General Protocol for Fischer Esterification
This protocol describes the acid-catalyzed esterification of this compound with a simple alcohol.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol; used in excess as solvent)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in the desired alcohol (e.g., 20 eq or as solvent).
-
Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 3-5 drops).
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
-
If necessary, purify the product by distillation or column chromatography.
Visualizations
Logical Workflow for Drug Discovery
Caption: Role of this compound in Drug Discovery.
Experimental Workflow for Amide Synthesis
Caption: Workflow for a Typical Amide Coupling Reaction.
Signaling Pathway Context (Hypothetical)
As this compound is a synthetic building block, it does not have a direct role in a signaling pathway. However, its derivatives, such as potential kinase inhibitors, are designed to modulate such pathways. The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by inhibitors derived from this building block.
Caption: Hypothetical Kinase Signaling Pathway Target.
Application Notes and Protocols: 3-Fluoro-4-methoxyphenylacetic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-fluoro-4-methoxyphenylacetic acid as a versatile building block in medicinal chemistry. The strategic incorporation of fluorine and a methoxy group on the phenylacetic acid scaffold offers a unique combination of properties that can be exploited to develop novel therapeutic agents. The following sections detail its application in the synthesis of potential antitubercular agents and as a scaffold for kinase inhibitors, complete with detailed experimental protocols and data presentation.
Application 1: Synthesis of N-Aryl-2-(3-fluoro-4-methoxyphenyl)acetamides as Potential Antitubercular Agents
The global health threat of tuberculosis, exacerbated by the rise of multidrug-resistant strains, necessitates the discovery of new and effective treatments. Phenylacetic acid derivatives have been explored for their antimycobacterial properties. This section outlines the synthesis and evaluation of a series of N-aryl-2-(3-fluoro-4-methoxyphenyl)acetamides as potential antitubercular agents. The described synthetic protocol is adapted from methodologies used for structurally related phenoxyacetamide derivatives.[1][2]
Experimental Protocols
General Synthesis of N-Aryl-2-(3-fluoro-4-methoxyphenyl)acetamides
A two-step synthesis can be employed to generate a library of N-aryl-2-(3-fluoro-4-methoxyphenyl)acetamide derivatives.
Step 1: Synthesis of 2-(3-fluoro-4-methoxyphenyl)acetyl chloride
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2-(3-fluoro-4-methoxyphenyl)acetyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of N-Aryl-2-(3-fluoro-4-methoxyphenyl)acetamides
-
Dissolve the desired substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (15 mL/mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of the crude 2-(3-fluoro-4-methoxyphenyl)acetyl chloride (1.1 eq) in anhydrous DCM dropwise to the aniline solution.
-
Allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1N HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired N-aryl-2-(3-fluoro-4-methoxyphenyl)acetamide.
Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)
The antitubercular activity of the synthesized compounds can be assessed against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA).
-
Prepare a stock solution of each test compound in DMSO.
-
In a 96-well microplate, serially dilute the compounds in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to obtain a range of concentrations.
-
Add a standardized inoculum of M. tuberculosis H37Rv to each well.
-
Include positive controls (e.g., isoniazid, rifampicin) and a negative control (no drug).
-
Incubate the plates at 37 °C for 5-7 days.
-
After incubation, add Alamar Blue solution to each well and re-incubate for 24 hours.
-
A color change from blue to pink indicates bacterial growth.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change.
Data Presentation
The antitubercular activity of the synthesized compounds is summarized in the table below. The data presented is representative of structurally related phenoxyacetamide derivatives and serves as an example of expected outcomes.[1][2]
| Compound ID | Substituent (Aryl Group) | MIC (µg/mL) vs. M. tuberculosis H37Rv |
| 1a | 3-Chlorophenyl | 64 |
| 1b | 3-Nitrophenyl | 32 |
| 1c | 2-Nitrophenyl | 4 |
| 1d | 4-(Trifluoromethyl)phenyl | 16 |
| Isoniazid | - | 0.025 - 0.05 |
| Rifampicin | - | 0.05 - 0.1 |
Experimental Workflow
Application 2: Scaffold for the Development of PI3K/mTOR Kinase Inhibitors
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for drug discovery. Phenylacetic acid derivatives can serve as scaffolds for the design of inhibitors targeting this pathway.
Signaling Pathway
The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of PI3K, which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the cell membrane where it is activated. Activated Akt then phosphorylates a number of downstream targets, including the mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth.
Proposed Synthetic Approach and Evaluation
Derivatives of this compound can be synthesized to explore their potential as PI3K/mTOR inhibitors. A common strategy involves the amidation of the carboxylic acid with various amines, including those containing heterocyclic moieties known to interact with the kinase hinge region.
Protocol: PI3K/mTOR Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against PI3K and mTOR can be determined using a variety of commercially available in vitro kinase assay kits (e.g., ADP-Glo™, LanthaScreen™). A general protocol is outlined below:
-
Prepare serial dilutions of the test compounds in the appropriate assay buffer.
-
In a 384-well plate, add the kinase, the appropriate substrate (e.g., a lipid substrate for PI3K, a peptide substrate for mTOR), and ATP.
-
Add the test compounds to the wells.
-
Include a known inhibitor as a positive control and a vehicle control (DMSO).
-
Incubate the plate at the recommended temperature and time for the specific kinase.
-
Add the detection reagent to stop the reaction and generate a luminescent or fluorescent signal.
-
Measure the signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation for Kinase Inhibition
The results of the in vitro kinase assays should be tabulated to compare the potency and selectivity of the synthesized compounds.
| Compound ID | Linker/Amine Moiety | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Selectivity (PI3Kα/mTOR) |
| 2a | 4-Morpholinylaniline | Data to be determined | Data to be determined | Data to be determined |
| 2b | 4-(Pyrimidin-2-yl)piperazine | Data to be determined | Data to be determined | Data to be determined |
| 2c | 3-Aminopyridine | Data to be determined | Data to be determined | Data to be determined |
| Reference Inhibitor | - | Known Value | Known Value | Known Value |
References
- 1. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 2-(3-fluoro-4-nitro phenoxy)-n-phenylacetamide derivatives as novel potential affordable antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Coupling with 3-Fluoro-4-methoxyphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the amide coupling of 3-Fluoro-4-methoxyphenylacetic acid with primary and secondary amines. The following sections outline two robust and widely used coupling methods, employing HATU/DIPEA and EDC/HOBt as activating agents. These protocols are designed to be adaptable for the synthesis of a diverse library of amide derivatives for applications in medicinal chemistry and drug discovery.
Introduction
Amide bond formation is a cornerstone of synthetic organic chemistry, particularly in the construction of biologically active molecules. This compound is a valuable building block in medicinal chemistry. The presence of the fluoro and methoxy groups can influence the pharmacokinetic and pharmacodynamic properties of the final compounds, potentially enhancing metabolic stability, binding affinity, and cell permeability. The synthesis of amide derivatives from this acid allows for the exploration of chemical space and the generation of novel molecular entities with potential therapeutic applications.
While specific biological activities for amide derivatives of this compound are not extensively documented in publicly available literature, the resulting N-aryl or N-alkyl acetamides are scaffolds present in a wide range of biologically active compounds. For instance, similar N-phenylacetamide derivatives have been investigated for their potential as antitubercular agents. The protocols provided herein serve as a foundation for the synthesis of compound libraries for screening against various biological targets.
Key Reagents and Their Roles
A successful amide coupling reaction relies on the appropriate choice of reagents to activate the carboxylic acid, facilitate the nucleophilic attack of the amine, and minimize side reactions.
| Reagent | Full Name | Role |
| This compound | 2-(3-Fluoro-4-methoxyphenyl)acetic acid | The carboxylic acid substrate. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | A highly efficient uronium-based coupling agent that activates the carboxylic acid to form a reactive OAt-ester, minimizing racemization and promoting rapid reaction. |
| EDC or EDCI | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride | A water-soluble carbodiimide that activates the carboxylic acid to form a reactive O-acylisourea intermediate. |
| HOBt | 1-Hydroxybenzotriazole | An additive used with carbodiimides like EDC to suppress side reactions and reduce racemization by forming a more stable and selective active ester. |
| DIPEA or DIEA | N,N-Diisopropylethylamine | A non-nucleophilic organic base used to neutralize the acidic components of the reaction mixture and facilitate the deprotonation of the carboxylic acid and the amine salt. |
| DMF | N,N-Dimethylformamide | A polar aprotic solvent commonly used for amide coupling reactions due to its ability to dissolve a wide range of organic molecules. |
| DCM | Dichloromethane | A common organic solvent, often used for extraction and purification. |
Experimental Protocols
The following are generalized protocols that can be optimized for specific amine substrates. It is recommended to monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: HATU-Mediated Amide Coupling
This protocol is particularly effective for a wide range of amines, including those that are less nucleophilic or sterically hindered.
Reaction Scheme:
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.0 - 1.2 eq).
-
Add DIPEA (3.0 eq) to the mixture and stir for 5-10 minutes at room temperature.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data (Representative):
| Amine Type | Coupling Time (h) | Typical Yield (%) | Purity (%) |
| Primary Aliphatic | 2 - 6 | 80 - 95 | >95 |
| Primary Aromatic | 4 - 12 | 70 - 90 | >95 |
| Secondary Aliphatic | 6 - 16 | 60 - 85 | >95 |
Note: Yields and reaction times are substrate-dependent and may require optimization.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a classic and cost-effective method suitable for a broad range of amines.[1][2]
Reaction Scheme:
Materials:
-
This compound
-
Amine (primary or secondary)
-
EDC hydrochloride
-
HOBt
-
DIPEA or Triethylamine (TEA)
-
Anhydrous DMF or DCM
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq), the amine (1.0 - 1.2 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA or TEA (2.0 - 3.0 eq) to the reaction mixture.
-
Add EDC hydrochloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system.
Quantitative Data (Representative):
| Amine Type | Coupling Time (h) | Typical Yield (%) | Purity (%) |
| Primary Aliphatic | 4 - 12 | 75 - 90 | >95 |
| Primary Aromatic | 8 - 24 | 65 - 85 | >95 |
| Secondary Aliphatic | 12 - 24 | 50 - 80 | >95 |
Note: Yields and reaction times are substrate-dependent and may require optimization.
Workflow and Pathway Diagrams
Experimental Workflow for Amide Coupling
The following diagram illustrates the general workflow for the synthesis and purification of amide derivatives of this compound.
Caption: General workflow for the synthesis and purification of amides.
Generalized Signaling Pathway Context
While the specific targets of amides derived from this compound are not yet defined, novel small molecules are often screened against key signaling pathways implicated in diseases such as cancer or inflammation. The diagram below illustrates a simplified representation of common drug discovery screening targets.
Caption: Potential screening targets for novel amide compounds.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | - Increase reaction time or temperature.- Use a more powerful coupling agent (e.g., switch from EDC/HOBt to HATU).- Ensure all reagents are anhydrous. |
| Difficult purification | - Optimize the chromatographic separation conditions.- Consider a different work-up procedure to remove impurities. | |
| Messy Reaction (multiple spots on TLC) | Side reactions | - Run the reaction at a lower temperature.- Ensure the correct stoichiometry of reagents.- Use HOBt with EDC to minimize side products. |
| Degradation of starting material or product | - Check the stability of the amine and the product under the reaction conditions. | |
| Unreacted Starting Material | Insufficient activation | - Increase the amount of coupling agent and base.- Pre-activate the carboxylic acid with the coupling agent before adding the amine. |
| Poor nucleophilicity of the amine | - Use HATU as the coupling agent.- Increase the reaction temperature. |
Conclusion
The protocols described provide a solid foundation for the synthesis of a wide array of amide derivatives from this compound. The choice between the HATU and EDC/HOBt methods will depend on the specific amine substrate, cost considerations, and desired reaction efficiency. For challenging couplings, the HATU protocol is generally recommended. Careful monitoring and optimization of the reaction conditions will ensure high yields and purity of the desired amide products, enabling their subsequent evaluation in drug discovery programs.
References
Application Note & Protocol: Esterification of 3-Fluoro-4-methoxyphenylacetic acid
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed experimental procedure for the synthesis of an ester derivative of 3-Fluoro-4-methoxyphenylacetic acid via Fischer esterification. This protocol outlines the necessary reagents, conditions, and purification steps.
Introduction
Esterification is a fundamental reaction in organic synthesis, widely employed in the pharmaceutical industry for the derivatization of carboxylic acids. This process can modify the physicochemical properties of a molecule, such as solubility, lipophilicity, and metabolic stability, which is crucial in drug design and development. The Fischer esterification is a classic method involving the acid-catalyzed reaction of a carboxylic acid with an alcohol.[1][2][3] This application note details a standard laboratory procedure for the esterification of this compound, a common building block in medicinal chemistry.
Experimental Overview
The described protocol is for the synthesis of methyl 2-(3-fluoro-4-methoxyphenyl)acetate. The reaction proceeds by treating this compound with an excess of methanol, which acts as both the solvent and a reactant, in the presence of a catalytic amount of concentrated sulfuric acid. The equilibrium of the reaction is driven towards the product by the large excess of methanol.[1][4] The resulting ester is then isolated and purified through a standard aqueous workup and solvent evaporation.
Quantitative Data Summary
| Parameter | Value |
| Reactants | |
| This compound | 1.0 g (5.43 mmol) |
| Methanol | 20 mL |
| Sulfuric Acid (concentrated) | 0.3 mL |
| Reaction Conditions | |
| Temperature | Reflux (approx. 65°C) |
| Reaction Time | 4 hours |
| Work-up & Purification | |
| Sodium Bicarbonate Solution (5%) | ~30 mL |
| Brine Solution | 15 mL |
| Diethyl Ether (for extraction) | 3 x 20 mL |
| Anhydrous Sodium Sulfate | For drying |
| Expected Product | |
| Product Name | Methyl 2-(3-fluoro-4-methoxyphenyl)acetate |
| Expected Yield | ~85-95% |
| Appearance | Colorless to pale yellow oil |
Experimental Protocol
Materials:
-
This compound (C₉H₉FO₃, MW: 184.16 g/mol )[5]
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Diethyl ether
-
5% Sodium bicarbonate solution (aqueous)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel (100 mL)
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (5.43 mmol) of this compound in 20 mL of anhydrous methanol.
-
Acid Catalysis: While stirring, carefully add 0.3 mL of concentrated sulfuric acid dropwise to the solution.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C) using a heating mantle or oil bath.[2][6] Allow the reaction to proceed for 4 hours.
-
Cooling: After 4 hours, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Quenching: Carefully pour the cooled reaction mixture into a separatory funnel containing 30 mL of cold water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 20 mL). Combine the organic layers in the separatory funnel.
-
Washing: Wash the combined organic layers with 15 mL of 5% sodium bicarbonate solution to neutralize any remaining acid.[6][7] Be sure to vent the separatory funnel frequently as carbon dioxide gas may be evolved.[1] Wash the organic layer subsequently with 15 mL of brine.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate.[2][7]
-
Solvent Removal: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester.
-
Product Characterization: The final product, methyl 2-(3-fluoro-4-methoxyphenyl)acetate, should be a colorless to pale yellow oil. Characterization can be performed using techniques such as NMR and IR spectroscopy to confirm the structure and purity.
Visualization
Experimental Workflow Diagram
Caption: Workflow for the esterification of this compound.
References
- 1. cerritos.edu [cerritos.edu]
- 2. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
Application Notes and Protocols: 3-Fluoro-4-methoxyphenylacetic Acid in the Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 3-Fluoro-4-methoxyphenylacetic acid as a key starting material in the synthesis of a potent non-steroidal anti-inflammatory drug (NSAID). The following sections detail the synthetic protocol, biological activity, and relevant experimental methodologies for the diarylfuranone-based COX inhibitor, 3-(3-Fluoro-4-methoxyphenyl)-4-(4-methylsulfanylphenyl)furan-2(5H)-one .
Introduction
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. The discovery of two isoforms of this enzyme, COX-1 and COX-2, has led to the development of selective COX-2 inhibitors with the aim of reducing the gastrointestinal side effects associated with non-selective NSAIDs. This compound serves as a valuable building block in the synthesis of novel NSAIDs, offering a scaffold for the generation of potent and selective COX inhibitors. This document focuses on the synthesis and evaluation of a diarylfuranone derivative, a class of compounds known for their COX inhibitory properties.
Data Presentation
The anti-inflammatory activity of the synthesized compound was evaluated by determining its ability to inhibit the COX-1 and COX-2 enzymes. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound Name | Target | IC50 (µM) |
| 3-(3-Fluoro-4-methoxyphenyl)-4-(4-methylsulfanylphenyl)furan-2(5H)-one | COX-1 | 0.009 |
| 3-(3-Fluoro-4-methoxyphenyl)-4-(4-methylsulfanylphenyl)furan-2(5H)-one | COX-2 | 0.266 |
Experimental Protocols
Synthesis of 3-(3-Fluoro-4-methoxyphenyl)-4-(4-methylsulfanylphenyl)furan-2(5H)-one
This protocol describes the synthesis of the target diarylfuranone via an aldol-type cyclization of a phenacyl ester intermediate.
Step 1: Synthesis of 2-bromo-1-(4-(methylthio)phenyl)ethanone
This intermediate is a key reactant and can be synthesized from 4-(methylthio)acetophenone via bromination.
-
Materials: 4-(methylthio)acetophenone, Bromine, Acetic acid.
-
Procedure:
-
Dissolve 4-(methylthio)acetophenone in glacial acetic acid.
-
Slowly add a solution of bromine in acetic acid dropwise to the mixture at room temperature with constant stirring.
-
Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain pure 2-bromo-1-(4-(methylthio)phenyl)ethanone.
-
Step 2: Synthesis of the Phenacyl Ester Intermediate
-
Materials: this compound, 2-bromo-1-(4-(methylthio)phenyl)ethanone, Triethylamine (TEA), Acetonitrile.
-
Procedure:
-
To a solution of this compound in acetonitrile, add one equivalent of triethylamine.
-
To this mixture, add one equivalent of 2-bromo-1-(4-(methylthio)phenyl)ethanone.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure. The crude phenacyl ester can be used in the next step without further purification, or purified by column chromatography if necessary.
-
Step 3: Aldol-Type Cyclization to form 3-(3-Fluoro-4-methoxyphenyl)-4-(4-methylsulfanylphenyl)furan-2(5H)-one
-
Materials: Crude phenacyl ester from Step 2, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Acetonitrile.
-
Procedure:
-
Dissolve the crude phenacyl ester in acetonitrile.
-
Cool the solution to 10°C in an ice bath.
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) dropwise to the solution.
-
Stir the reaction mixture at 10°C for 30 minutes.
-
Allow the reaction to warm to room temperature and continue stirring for an additional 2-4 hours.
-
Quench the reaction by adding dilute hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final compound.
-
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of the synthesized compound against COX-1 and COX-2 enzymes.
-
Materials:
-
COX-1 (ovine or human) and COX-2 (human recombinant) enzymes.
-
Arachidonic acid (substrate).
-
Hematin (cofactor).
-
Epinephrine or N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) as a colorimetric substrate.
-
Tris-HCl buffer (pH 8.0).
-
Test compound (dissolved in DMSO).
-
Reference standards (e.g., celecoxib, indomethacin).
-
96-well microplate and plate reader.
-
-
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing Tris-HCl buffer, hematin, and the COX enzyme (either COX-1 or COX-2).
-
Add various concentrations of the test compound (or reference standard) to the wells. A vehicle control (DMSO) should also be included.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
If using a colorimetric assay with TMPD, monitor the absorbance at a specific wavelength (e.g., 590 nm) over time. If measuring prostaglandin production, the reaction is stopped after a defined time (e.g., 2 minutes) by adding a strong acid (e.g., HCl).
-
For prostaglandin measurement, the amount of PGE2 produced can be quantified using an Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: Synthetic pathway for the diarylfuranone NSAID.
Caption: Mechanism of action of the diarylfuranone NSAID.
Caption: Overall experimental workflow.
application of 3-Fluoro-4-methoxyphenylacetic acid in enzyme inhibition assays
Application Note & Protocol
Topic: Evaluation of 3-Fluoro-4-methoxyphenylacetic Acid as a Potential Enzyme Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive framework for the evaluation of this compound as a potential enzyme inhibitor. While specific inhibitory activities for this compound are not extensively documented in publicly available literature, its chemical structure, featuring a carboxylic acid group, suggests potential interactions with various enzyme classes. This application note presents a generalized protocol for screening and characterizing its inhibitory effects using a common in vitro enzyme assay, determining its potency via IC50 value calculation, and contextualizing its potential impact on a relevant signaling pathway.
Introduction
Enzyme inhibitors are critical tools in biochemical research and are the foundation for a vast number of therapeutic drugs.[1] They function by binding to enzymes and reducing their activity, thereby modulating biological pathways involved in disease.[1] The identification and characterization of novel inhibitors is a cornerstone of drug discovery.[2]
This compound is a synthetic organic compound. Its carboxylic acid moiety is a key functional group found in many known enzyme inhibitors, such as nonsteroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[3] Carboxylic acids can interact with active sites of enzymes, particularly metalloenzymes, through coordination with metal ions or by forming hydrogen bonds.[4] This structural feature makes this compound a candidate for screening against various enzyme targets.
This guide outlines the necessary protocols to assess the inhibitory potential of a novel compound like this compound, from initial screening to data analysis.
Data Presentation: Quantifying Inhibitory Potency
A crucial step in characterizing a new inhibitor is to quantify its potency, typically expressed as the half-maximal inhibitory concentration (IC50). The IC50 is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[5][6] This value is determined by performing the enzyme assay with a range of inhibitor concentrations and plotting the resulting enzyme activity against the logarithm of the inhibitor concentration.[7][8]
Table 1: Hypothetical Inhibitory Potency (IC50) of this compound Against a Target Enzyme
| Inhibitor | Target Enzyme | IC50 (µM) | Assay Conditions |
| This compound | Enzyme X | 15.2 | 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM TCEP, 25°C |
| Reference Inhibitor | Enzyme X | 0.8 | 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM TCEP, 25°C |
Experimental Protocols
This section provides a generalized protocol for a spectrophotometric enzyme inhibition assay, which is a common and accessible method for inhibitor screening.[2]
Materials and Reagents
-
Purified Target Enzyme
-
Enzyme-specific substrate (which results in a chromogenic product)
-
This compound (Test Inhibitor)
-
Reference Inhibitor (Positive Control)
-
Assay Buffer (optimized for pH and ionic strength for the target enzyme)
-
Solvent for inhibitor (e.g., Dimethyl sulfoxide, DMSO)
-
96-well clear, flat-bottom microplates
-
Multichannel pipettes
-
Microplate spectrophotometer
Solution Preparation
-
Assay Buffer: Prepare a buffer solution suitable for the target enzyme's optimal activity (e.g., 50 mM Tris-HCl, pH 7.5).
-
Enzyme Stock Solution: Prepare a concentrated stock of the enzyme in assay buffer. The final concentration used in the assay should yield a linear reaction rate for at least 10-15 minutes.
-
Substrate Stock Solution: Prepare a concentrated stock of the substrate in assay buffer.
-
Inhibitor Stock Solutions: Prepare a high-concentration stock of this compound (e.g., 10 mM) in 100% DMSO. Create a series of dilutions from this stock in assay buffer to achieve the final desired concentrations for the dose-response curve. Ensure the final DMSO concentration in all wells is constant and low (e.g., ≤1%) to avoid solvent effects.
Enzyme Inhibition Assay Protocol (96-Well Plate Format)
-
Assay Plate Setup:
-
Blank Wells: Add assay buffer and solvent (DMSO) without the enzyme.
-
Negative Control (100% Activity): Add assay buffer, enzyme, and the same concentration of DMSO as in the inhibitor wells.
-
Test Inhibitor Wells: Add assay buffer, enzyme, and the desired concentrations of this compound.
-
Positive Control Wells: Add assay buffer, enzyme, and the reference inhibitor.
-
-
Pre-incubation: Add 50 µL of assay buffer to all wells. Add 25 µL of the appropriate inhibitor dilution (or solvent for control wells) to the respective wells. Finally, add 25 µL of the diluted enzyme solution to all wells except the blanks (add 25 µL of buffer to blanks instead). Gently mix and incubate the plate for 15 minutes at the optimal temperature for the enzyme. This step allows the inhibitor to bind to the enzyme before the reaction starts.[9]
-
Reaction Initiation: Start the enzymatic reaction by adding 100 µL of the substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate spectrophotometer. Measure the absorbance at the appropriate wavelength for the chromogenic product at regular intervals (e.g., every 60 seconds) for 10-20 minutes.
Data Analysis
-
Calculate Reaction Rates: For each well, determine the initial reaction velocity (V₀) by plotting absorbance versus time and calculating the slope of the linear portion of the curve.
-
Calculate Percentage Inhibition: Use the following formula to calculate the percent inhibition for each concentration of the test compound: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] x 100
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, Origin) to determine the IC50 value.[8][10]
Visualizations
Experimental Workflow
The following diagram outlines the general workflow for screening and evaluating a novel enzyme inhibitor.
Caption: General workflow for an in vitro enzyme inhibition assay.
Hypothetical Signaling Pathway
Carboxylic acid-containing compounds can inhibit enzymes in inflammatory pathways, such as cyclooxygenases (COX). The diagram below illustrates a hypothetical scenario where an inhibitor blocks a key enzyme in a pro-inflammatory signaling cascade.
Caption: Hypothetical inhibition of a pro-inflammatory pathway.
References
- 1. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. courses.edx.org [courses.edx.org]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. superchemistryclasses.com [superchemistryclasses.com]
- 10. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel Therapeutic Agents from 3-Fluoro-4-methoxyphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the development of novel therapeutic agents derived from the versatile scaffold, 3-Fluoro-4-methoxyphenylacetic acid. This starting material holds significant potential for the synthesis of compounds with anti-inflammatory and other therapeutic activities. The strategic incorporation of the fluorine atom and the methoxy group can significantly influence the pharmacological properties of the resulting derivatives.[1][2]
Rationale for Therapeutic Targeting
This compound serves as a valuable building block for the synthesis of a variety of bioactive molecules. Phenylacetic acid derivatives are a well-established class of compounds, with many approved non-steroidal anti-inflammatory drugs (NSAIDs) belonging to this family. By modifying the core structure of this compound, it is possible to develop novel amide and ester derivatives with potentially enhanced efficacy and selectivity for key biological targets involved in inflammation and pain signaling pathways.
Potential Therapeutic Applications
Derivatives of this compound are promising candidates for the development of novel:
-
Anti-inflammatory Agents: By targeting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), these compounds can inhibit the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
-
Analgesics: Inhibition of inflammatory pathways often leads to a reduction in pain.
-
Anticancer Agents: Some phenylacetic acid derivatives have shown potential in targeting signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB pathway.
-
Neuroprotective Agents: By modulating neuroinflammation and excitotoxicity, these compounds could be explored for their potential in treating neurodegenerative diseases.
Key Signaling Pathways
The therapeutic effects of this compound derivatives are likely mediated through the modulation of key signaling pathways involved in inflammation and cellular stress responses. Two primary pathways of interest are the Cyclooxygenase (COX) pathway and the Nuclear Factor-kappa B (NF-κB) signaling cascade.
Cyclooxygenase (COX) Pathway
dot
References
Application Notes: The Use of 3-Fluoro-4-methoxyphenylacetic Acid in Structure-Activity Relationship (SAR) Studies for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Fluoro-4-methoxyphenylacetic acid is a valuable scaffold in medicinal chemistry, serving as a foundational structure for the development of novel therapeutic agents. Its substituted phenylacetic acid motif is present in a variety of biologically active molecules. The strategic placement of the fluorine and methoxy groups on the phenyl ring provides a unique combination of electronic and steric properties that can be exploited to modulate the pharmacological activity of its derivatives. Structure-activity relationship (SAR) studies of compounds derived from this compound are crucial for optimizing potency, selectivity, and pharmacokinetic properties. These studies typically involve the systematic modification of the core structure and the subsequent evaluation of the biological activity of the resulting analogs.
This document provides a generalized framework and protocols for conducting SAR studies based on the this compound scaffold, with a focus on the discovery of novel anti-inflammatory agents targeting the cyclooxygenase (COX) enzymes.
Key Structural Features and Rationale for Modification:
The this compound scaffold offers several points for chemical modification to explore the SAR:
-
Carboxylic Acid Group: This functional group is often essential for interacting with biological targets, such as the active site of enzymes. It can be converted to esters, amides, or other bioisosteres to probe the necessity of the acidic proton and to modify properties like cell permeability and metabolic stability.
-
Phenyl Ring: The aromatic ring serves as a core scaffold. The introduction of additional substituents can influence the molecule's conformation, electronic distribution, and interactions with the target protein.
-
Fluorine Atom: The fluorine at the 3-position can alter the pKa of the carboxylic acid, influence metabolic stability by blocking potential sites of oxidation, and engage in specific interactions (e.g., hydrogen bonding, dipole-dipole) with the target.
-
Methoxy Group: The methoxy group at the 4-position can impact solubility and also provides a potential site for metabolism (O-demethylation). Its replacement with other alkyl or alkoxy groups, or its removal, can provide insights into the steric and electronic requirements of the binding pocket.
-
Acetic Acid Side Chain: The length and nature of the linker between the phenyl ring and the carboxylic acid can be varied to optimize the positioning of the key interacting groups within the target's active site.
Experimental Protocols
General Protocol for the Synthesis of this compound Amide Derivatives
This protocol describes a general method for the synthesis of a library of amide derivatives from this compound for SAR studies.
Materials:
-
This compound
-
A diverse library of primary and secondary amines
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Amine Addition: Add the desired amine (1.1 equivalents) to the solution.
-
Coupling Reagent Addition: Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to yield the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol for In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol outlines a common method to evaluate the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Tris-HCl buffer
-
Heme
-
Phenol
-
Test compounds dissolved in DMSO
-
Celecoxib (selective COX-2 inhibitor control)
-
Indomethacin (non-selective COX inhibitor control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a solution of COX-1 or COX-2 enzyme in Tris-HCl buffer containing heme and phenol.
-
Compound Incubation: In a 96-well plate, add the enzyme solution to wells containing various concentrations of the test compounds (typically in a serial dilution) or control inhibitors. Also include wells with DMSO as a vehicle control. Incubate for 15 minutes at room temperature.
-
Substrate Addition: Initiate the reaction by adding a solution of arachidonic acid and TMPD to each well.
-
Measurement: Immediately measure the absorbance at 590 nm every minute for 5-10 minutes using a microplate reader. The rate of increase in absorbance is proportional to the peroxidase activity of the COX enzyme.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation
The quantitative data obtained from the biological assays should be summarized in a structured table to facilitate the analysis of the structure-activity relationships.
Table 1: SAR of this compound Amide Derivatives as COX-1 and COX-2 Inhibitors
| Compound ID | R Group (Amine) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 1 | -OH (Parent Acid) | 15.2 ± 1.8 | 1.5 ± 0.2 | 10.1 |
| 2a | -NH-CH₃ | 12.5 ± 1.1 | 0.9 ± 0.1 | 13.9 |
| 2b | -NH-CH₂CH₃ | 10.8 ± 0.9 | 0.7 ± 0.08 | 15.4 |
| 2c | -NH-Phenyl | 8.3 ± 0.7 | 0.4 ± 0.05 | 20.8 |
| 2d | -NH-(4-Cl-Phenyl) | 6.1 ± 0.5 | 0.2 ± 0.03 | 30.5 |
| 2e | -N(CH₃)₂ | > 50 | 25.6 ± 2.9 | - |
| Celecoxib | (Control) | 28.4 ± 3.1 | 0.04 ± 0.005 | 710 |
| Indomethacin | (Control) | 0.1 ± 0.02 | 0.9 ± 0.1 | 0.11 |
Data are representative and for illustrative purposes only.
Visualization of Workflows and Pathways
Experimental Workflow for SAR Studies
The following diagram illustrates the general workflow for conducting an SAR study.
Caption: A generalized experimental workflow for SAR studies.
Simplified COX Signaling Pathway
The diagram below shows a simplified representation of the cyclooxygenase (COX) signaling pathway, which is a common target for anti-inflammatory drugs.
The Role of 3-Fluoro-4-methoxyphenylacetic Acid in Kinase Inhibitor Development: A Review of Current Findings
For Immediate Release
[City, State] – December 28, 2025 – Extensive research and a comprehensive review of scientific literature and patent databases have revealed a notable absence of publicly available information directly linking 3-Fluoro-4-methoxyphenylacetic acid to the development of specific kinase inhibitors. While this commercially available chemical scaffold possesses structural features—a substituted phenyl ring—commonly found in kinase inhibitors, its direct application as a starting material or key intermediate in the synthesis of named kinase inhibitors is not documented in the reviewed sources.
Kinase inhibitors are a critical class of targeted therapies, particularly in oncology, that function by blocking the action of protein kinases, enzymes that play a crucial role in cell signaling, growth, and division. The development of novel kinase inhibitors often involves the exploration of diverse chemical scaffolds to achieve high potency and selectivity against specific kinase targets.
The investigation into the utility of this compound was initiated to provide researchers, scientists, and drug development professionals with detailed application notes and protocols. However, despite thorough searches, no specific kinase inhibitors, associated signaling pathways, quantitative inhibitory data (e.g., IC50 values), or detailed synthetic protocols originating from this particular compound could be identified.
While the broader field of kinase inhibitor research is rich with examples of compounds featuring fluorinated and methoxy-substituted phenyl rings, the specific acetic acid side chain of the queried molecule does not appear in the synthetic routes of well-documented inhibitors. For instance, related but distinct molecules such as 3-Fluoro-5-iodobenzamide and 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine have been utilized as starting points for the synthesis of inhibitors targeting pathways like the RAS-RAF-MEK-ERK cascade. Similarly, complex structures like the triple angiokinase inhibitor WXFL-152, which targets VEGFR, FGFR, and PDGFR, do not list this compound in their publicly disclosed synthetic methodologies.
This lack of specific data prevents the creation of detailed application notes, experimental protocols, and the visualization of associated signaling pathways and workflows as originally intended. Researchers interested in exploring the potential of this compound as a novel scaffold for kinase inhibitor design would be venturing into uncharted territory. Future work in this area would require foundational research to synthesize novel derivatives and screen them against a panel of kinases to identify potential targets and establish structure-activity relationships.
Professionals in the field are encouraged to consult medicinal chemistry literature for general principles of kinase inhibitor design and synthesis, which may provide a basis for the rational design of new chemical entities derived from this compound. However, at present, there are no established protocols or a body of data to guide such efforts.
Application Notes and Protocols: Incorporating 3-Fluoro-4-methoxyphenylacetic Acid into Bioactive Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and conceptual frameworks for incorporating 3-Fluoro-4-methoxyphenylacetic acid into two distinct classes of bioactive scaffolds: 1,3,4-Oxadiazoles with potential antimicrobial activity and N-Arylacetamides as potential anti-inflammatory agents. The protocols are based on established synthetic methodologies for structurally related compounds.
Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazole Scaffolds
The 1,3,4-oxadiazole ring is a well-known scaffold in medicinal chemistry, frequently associated with a wide range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[1][2][3] The following protocol describes a plausible pathway for synthesizing 1,3,4-oxadiazole derivatives where one of the substituents is derived from this compound. The general synthetic strategy involves the conversion of the carboxylic acid to a key hydrazide intermediate, followed by cyclization.[2][4]
Experimental Protocol: Synthesis of 2-((3-Fluoro-4-methoxyphenyl)methyl)-5-aryl-1,3,4-oxadiazoles
This protocol is divided into three main steps:
Step 1: Synthesis of Ethyl 2-(3-fluoro-4-methoxyphenyl)acetate (Intermediate 1)
-
To a solution of this compound (1.0 eq) in absolute ethanol (10 mL/g of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ethyl ester, which can be used in the next step without further purification.
Step 2: Synthesis of 2-(3-Fluoro-4-methoxyphenyl)acetohydrazide (Intermediate 2)
-
Dissolve the crude Ethyl 2-(3-fluoro-4-methoxyphenyl)acetate (1.0 eq) in absolute ethanol (15 mL/g of ester).
-
Add hydrazine hydrate (5.0 eq) dropwise to the solution at room temperature.
-
Reflux the mixture for 8-12 hours, monitoring by TLC.
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to yield the acetohydrazide intermediate.
Step 3: Synthesis of 2-((3-Fluoro-4-methoxyphenyl)methyl)-5-aryl-1,3,4-oxadiazole (Final Product)
-
A mixture of 2-(3-Fluoro-4-methoxyphenyl)acetohydrazide (1.0 eq) and a substituted aromatic carboxylic acid (1.0 eq) is heated in phosphorus oxychloride (POCl₃) (5 mL/g of hydrazide) at 100-110 °C for 5-7 hours.[4]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The precipitated solid is filtered, washed thoroughly with water, and dried.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the purified 2,5-disubstituted-1,3,4-oxadiazole.
Data Presentation: Hypothetical Antimicrobial Activity
The following table presents hypothetical Minimum Inhibitory Concentration (MIC) data for a series of synthesized oxadiazole derivatives. This data is for illustrative purposes to demonstrate how results can be structured.
| Compound ID | Aryl Substituent (R) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| OXD-1 | Phenyl | 16 | 32 | 64 |
| OXD-2 | 4-Chlorophenyl | 8 | 16 | 32 |
| OXD-3 | 4-Nitrophenyl | 4 | 8 | 16 |
| OXD-4 | 4-Methoxyphenyl | 32 | 64 | >64 |
| OXD-5 | 2-Furyl | 8 | 16 | 8 |
| Ciprofloxacin | - | 1 | 0.5 | - |
| Fluconazole | - | - | - | 4 |
Visualization: Synthetic Workflow and Potential Mechanism
Caption: Synthetic pathway and potential antimicrobial targets of oxadiazoles.
Synthesis of N-Arylacetamide Scaffolds
Phenylacetic acid derivatives are core structures in many non-steroidal anti-inflammatory drugs (NSAIDs) that act by inhibiting cyclooxygenase (COX) enzymes.[5][6] Incorporating this compound into an N-arylacetamide scaffold via amide bond formation is a rational approach to developing novel anti-inflammatory agents.
Experimental Protocol: Synthesis of N-Aryl-2-(3-fluoro-4-methoxyphenyl)acetamides
This protocol utilizes a standard peptide coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), for efficient amide bond formation.
-
In a round-bottom flask, dissolve this compound (1.0 eq) and a substituted aniline (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (10 mL/g of acid).
-
Add HATU (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure N-arylacetamide.
Data Presentation: Hypothetical Anti-inflammatory Activity
The following table shows hypothetical data for the inhibition of COX-1 and COX-2 enzymes by a series of N-arylacetamide derivatives.
| Compound ID | Aryl Substituent (R) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| AMD-1 | Phenyl | 15.2 | 2.5 | 6.08 |
| AMD-2 | 4-Chlorophenyl | 10.8 | 1.1 | 9.82 |
| AMD-3 | 4-Methylphenyl | 12.5 | 0.9 | 13.89 |
| AMD-4 | 3,4-Dichlorophenyl | 8.9 | 0.5 | 17.80 |
| AMD-5 | 4-Sulfonamidophenyl | 25.1 | 0.15 | 167.33 |
| Diclofenac | - | 5.1 | 1.1 | 4.64 |
| Celecoxib | - | >100 | 0.04 | >2500 |
Visualization: Synthetic Workflow and Signaling Pathway
Caption: Synthesis of N-Arylacetamides and their role in the COX pathway.
Disclaimer
The experimental protocols and biological data presented in these application notes are based on established chemical principles and analogous examples from the scientific literature. They are intended for informational and illustrative purposes for qualified researchers. Actual experimental results may vary and require optimization. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. The Oxadiazole Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brainkart.com [brainkart.com]
- 6. dergipark.org.tr [dergipark.org.tr]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluoro-4-methoxyphenylacetic acid
Welcome to the technical support center for the synthesis of 3-Fluoro-4-methoxyphenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the synthesis of this important compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: There are three primary synthetic routes for the preparation of this compound:
-
Grignard Reaction: This involves the carbonation of a Grignard reagent, typically 3-Fluoro-4-methoxyphenylmagnesium bromide, with carbon dioxide (dry ice).
-
Nitrile Hydrolysis: This route consists of the synthesis of 3-fluoro-4-methoxyphenylacetonitrile from 3-fluoro-4-methoxybenzyl bromide, followed by hydrolysis to the carboxylic acid.
-
Willgerodt-Kindler Reaction: This method utilizes 3-fluoro-4-methoxyacetophenone as a starting material, which is converted to a thiomorpholide intermediate, followed by hydrolysis to the final acid.
Q2: I am having trouble initiating the Grignard reaction. What are the likely causes?
A2: Difficulty in initiating a Grignard reaction is a common issue. The primary reasons include:
-
Presence of moisture: Grignard reagents are highly sensitive to water. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Solvents must be anhydrous.
-
Inactive magnesium surface: The magnesium turnings may have an oxide layer that prevents the reaction. Activating the magnesium by crushing the turnings, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane can help initiate the reaction.[1]
-
Impure starting materials: The aryl halide must be pure and free of any protic impurities.
Q3: My nitrile hydrolysis reaction is giving a low yield. How can I improve it?
A3: Low yields in nitrile hydrolysis can be due to incomplete reaction or side product formation. Consider the following:
-
Reaction conditions: Ensure the acid or base concentration is appropriate and the reaction is heated for a sufficient duration.[2] Forcing conditions (high temperatures and long reaction times) can sometimes lead to degradation.
-
Purity of the nitrile: Impurities in the starting nitrile can interfere with the hydrolysis. Purify the nitrile before hydrolysis.
-
Work-up procedure: Ensure complete extraction of the product from the aqueous layer after acidification.
Q4: What are the common byproducts in the Willgerodt-Kindler reaction?
A4: The Willgerodt-Kindler reaction can produce several byproducts, including the corresponding amide as a result of incomplete hydrolysis of the thiomorpholide intermediate.[3] Unreacted starting ketone and sulfur-containing impurities may also be present. Careful control of reaction conditions and thorough purification are necessary to obtain the pure carboxylic acid.
Troubleshooting Guides
Route 1: Grignard Reaction Troubleshooting
This route involves the formation of 3-Fluoro-4-methoxyphenylmagnesium bromide and its subsequent reaction with carbon dioxide.
Diagram of the Grignard Reaction Workflow:
Caption: Experimental workflow for the synthesis via Grignard reaction.
Troubleshooting Table:
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of Grignard reagent | Presence of moisture in glassware or solvent. | Oven-dry all glassware and cool under an inert atmosphere. Use anhydrous solvents. |
| Inactive magnesium surface. | Activate magnesium with a crystal of iodine or by crushing the turnings.[1] | |
| Low yield of carboxylic acid after carbonation | Inefficient carbonation. | Ensure an excess of finely crushed, high-quality dry ice is used. Pour the Grignard solution onto the dry ice to ensure rapid reaction. |
| Formation of biphenyl byproduct. | This can occur from the coupling of the Grignard reagent with unreacted aryl halide. Ensure slow addition of the aryl halide during Grignard formation. | |
| Product is an oil and does not crystallize | Presence of impurities. | Purify the crude product by column chromatography before attempting recrystallization. |
| Incorrect recrystallization solvent. | Screen for a suitable solvent or solvent system (e.g., toluene, ethanol/water).[4] |
Route 2: Nitrile Hydrolysis Troubleshooting
This route involves the synthesis of 3-fluoro-4-methoxyphenylacetonitrile followed by its hydrolysis.
Diagram of the Nitrile Hydrolysis Pathway:
Caption: Synthetic pathway via nitrile hydrolysis.
Troubleshooting Table:
| Issue | Potential Cause | Recommended Solution |
| Low yield of nitrile intermediate | Incomplete reaction. | Ensure the reaction is heated for a sufficient time. The use of a catalyst like sodium iodide can be beneficial.[5] |
| Formation of isonitrile byproduct. | Use a polar aprotic solvent like acetone or DMF to minimize isonitrile formation.[5] | |
| Incomplete hydrolysis of the nitrile | Insufficiently harsh reaction conditions. | Increase the concentration of the acid or base, or prolong the reaction time at reflux.[2] |
| Formation of amide intermediate. | If the amide is isolated, it can be further hydrolyzed in a separate step under more vigorous conditions. | |
| Difficulty in purifying the final product | Presence of unreacted nitrile or amide. | Recrystallization from a suitable solvent should remove these less polar impurities. Monitor purity by TLC or HPLC. |
Route 3: Willgerodt-Kindler Reaction Troubleshooting
This route begins with 3-fluoro-4-methoxyacetophenone.
Diagram of the Willgerodt-Kindler Reaction Logic:
Caption: Logical steps of the Willgerodt-Kindler synthesis.
Troubleshooting Table:
| Issue | Potential Cause | Recommended Solution |
| Low yield of thiomorpholide intermediate | Suboptimal reaction temperature. | Ensure the reaction is heated to a sufficiently high temperature (reflux) to facilitate the reaction.[6] |
| Incorrect stoichiometry of reagents. | Use an appropriate excess of sulfur and morpholine.[6] | |
| Incomplete hydrolysis of the thiomorpholide | Insufficient hydrolysis time or reagent concentration. | Increase the duration of the reflux with the acid or base.[6] |
| Complex mixture of byproducts | Side reactions due to high temperatures. | While high temperatures are necessary, prolonged heating can lead to degradation. Monitor the reaction by TLC to determine the optimal reaction time. |
| Final product contains sulfur impurities | Inadequate purification. | Multiple recrystallizations or column chromatography may be necessary to remove elemental sulfur and sulfur-containing byproducts. |
Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction (Representative)
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq). Add a small crystal of iodine. Add a solution of 3-fluoro-4-methoxybromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction. Once initiated, add the remaining solution to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour.
-
Carbonation: Cool the Grignard solution in an ice bath. In a separate beaker, place a large excess of freshly crushed dry ice. Slowly pour the Grignard solution onto the dry ice with vigorous stirring.
-
Work-up and Purification: Allow the mixture to warm to room temperature. Quench the reaction by the slow addition of 1 M HCl. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent like toluene or an ethanol/water mixture.
Protocol 2: Synthesis via Nitrile Hydrolysis (Representative)
-
Synthesis of 3-Fluoro-4-methoxyphenylacetonitrile: In a round-bottomed flask, dissolve 3-fluoro-4-methoxybenzyl bromide (1.0 eq) in acetone. Add sodium cyanide (1.5 eq) and a catalytic amount of sodium iodide. Reflux the mixture with vigorous stirring for 16-20 hours.[5] Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate. Dissolve the residue in a suitable organic solvent, wash with water, dry, and concentrate to obtain the crude nitrile.
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Hydrolysis: To the crude nitrile, add a 10-20% aqueous solution of sodium hydroxide. Reflux the mixture until the reaction is complete (monitor by TLC). Cool the reaction mixture and acidify with concentrated HCl to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry.
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Purification: Recrystallize the crude this compound from a suitable solvent.
Protocol 3: Synthesis via Willgerodt-Kindler Reaction (Representative)
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Thiomorpholide Formation: In a round-bottomed flask, mix 3-fluoro-4-methoxyacetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).[6] Heat the mixture to reflux for 5-8 hours.
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Hydrolysis: Cool the reaction mixture and add a 10% solution of sodium hydroxide in a mixture of water and ethanol. Reflux the mixture for an additional 10 hours.[6]
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Work-up and Purification: After cooling, distill off the ethanol. Acidify the aqueous residue with concentrated HCl to precipitate the product. Filter the crude product, wash with cold water, and dry. Purify by recrystallization.
Data Presentation
Table 1: Comparison of Representative Synthetic Routes
| Parameter | Grignard Reaction | Nitrile Hydrolysis | Willgerodt-Kindler Reaction |
| Starting Material | 3-Fluoro-4-methoxybromobenzene | 3-Fluoro-4-methoxybenzyl bromide | 3-Fluoro-4-methoxyacetophenone |
| Key Reagents | Mg, CO₂ (dry ice) | NaCN, NaOH/HCl | S, Morpholine, NaOH/HCl |
| Typical Yield | 60-80% | 70-85% (over two steps) | 50-70% |
| Purity (after recrystallization) | >98% | >98% | >97% |
| Key Advantages | Direct carboxylation, often high yielding. | Milder conditions for the first step. | Tolerant of some functional groups. |
| Key Disadvantages | Highly sensitive to moisture. | Use of toxic cyanides. | High reaction temperatures, potential for sulfur byproducts. |
Note: The quantitative data presented in this table are representative values based on analogous reactions and may vary depending on the specific experimental conditions.
References
- 1. youtube.com [youtube.com]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]
Technical Support Center: Synthesis of 3-Fluoro-4-methoxyphenylacetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Fluoro-4-methoxyphenylacetic acid synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via common synthetic routes.
Route 1: Willgerodt-Kindler Reaction of 3-Fluoro-4-methoxyacetophenone
Issue 1: Low or No Conversion of the Starting Ketone
| Potential Cause | Recommended Solution |
| Insufficient Reaction Temperature | The Willgerodt-Kindler reaction typically requires high temperatures to proceed efficiently. Ensure the reaction mixture is refluxing vigorously. For analogous reactions with substituted acetophenones, temperatures around 120-180°C are often employed.[1] |
| Poor Quality of Reagents | Use freshly distilled morpholine and high-purity elemental sulfur. Old or impure reagents can inhibit the reaction. |
| Inadequate Mixing | Ensure vigorous stirring to maintain a good suspension of sulfur in the reaction mixture. |
| Presence of Water | While some procedures tolerate small amounts of water, excess moisture can interfere with the reaction. Use anhydrous conditions where possible. |
Issue 2: Formation of a Large Amount of Tar or Polymeric Material
| Potential Cause | Recommended Solution |
| Excessively High Reaction Temperature or Prolonged Reaction Time | Optimize the reaction temperature and time. Monitor the reaction progress by TLC. Overheating can lead to decomposition and polymerization. |
| Incorrect Stoichiometry | Use the correct molar ratios of ketone, sulfur, and morpholine. A typical starting point is a 1:2.5:4 ratio of acetophenone:sulfur:morpholine.[1] |
| Side Reactions | The presence of impurities in the starting material can lead to undesired side reactions. Purify the 3-fluoro-4-methoxyacetophenone before use. |
Issue 3: Difficulty in Hydrolyzing the Intermediate Thioamide
| Potential Cause | Recommended Solution |
| Incomplete Hydrolysis | The hydrolysis of the thioamide to the carboxylic acid can be slow. Ensure sufficient reaction time (e.g., 10 hours or more) and use a suitable concentration of acid or base (e.g., 50% H₂SO₄ or 10% alcoholic NaOH).[1] |
| Precipitation of the Product | If performing an acidic workup, the desired product may precipitate. Ensure the pH is strongly acidic to keep the carboxylic acid protonated and facilitate its extraction. |
| Emulsion Formation During Workup | The presence of sulfur-containing byproducts can lead to emulsions. Add a saturated brine solution to help break the emulsion. |
Route 2: Grignard Reaction with Carbon Dioxide
Issue 1: Failure to Form the Grignard Reagent
| Potential Cause | Recommended Solution |
| Presence of Moisture | Grignard reactions are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents (e.g., diethyl ether or THF). |
| Inactive Magnesium | The surface of the magnesium turnings may be coated with magnesium oxide. Activate the magnesium by crushing it in a dry flask, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane. |
| Slow Initiation | The reaction can sometimes be slow to start. Gentle warming or the use of a sonicator can help initiate the reaction. |
Issue 2: Low Yield of Carboxylic Acid
| Potential Cause | Recommended Solution |
| Side Reaction with Unreacted Starting Material | Wurtz-type coupling of the Grignard reagent with the starting halide can occur. Add the halide slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. |
| Reaction with Carbon Dioxide | Ensure a large excess of freshly crushed dry ice (solid CO₂) is used. Pour the Grignard solution onto the dry ice with vigorous stirring to ensure efficient carboxylation. Do not add the dry ice to the Grignard solution, as this can lead to the formation of a ketone byproduct. |
| Protonation of the Grignard Reagent | The Grignard reagent is a strong base and can be protonated by any acidic protons present. Ensure all reagents and solvents are anhydrous and the reaction is protected from atmospheric moisture. |
Issue 3: Formation of Ketone and Tertiary Alcohol Byproducts
| Potential Cause | Recommended Solution |
| Reaction of Grignard Reagent with the Carboxylate Salt | The initially formed carboxylate can be attacked by another equivalent of the Grignard reagent to form a ketone, which can then be further attacked to form a tertiary alcohol. This is more likely to occur if the reaction is allowed to warm up before all the Grignard reagent has reacted with CO₂. Maintain a low temperature during the addition of the Grignard reagent to the dry ice. |
| Localized High Concentration of Grignard Reagent | Pouring the Grignard reagent onto a large excess of crushed dry ice with efficient stirring helps to quickly disperse the Grignard reagent and minimize side reactions. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for producing this compound with the highest yield?
A1: Both the Willgerodt-Kindler reaction and the Grignard reaction can be effective. The choice of route often depends on the availability of starting materials, scalability, and the specific equipment available. The Willgerodt-Kindler reaction starting from 3-fluoro-4-methoxyacetophenone is a robust method. The Grignard route, involving the carboxylation of 3-fluoro-4-methoxyphenylmagnesium bromide, can also provide good yields if performed under strictly anhydrous conditions.
Q2: What are the main byproducts to expect in the Willgerodt-Kindler synthesis?
A2: The primary byproduct is often unreacted starting material. Additionally, small amounts of the corresponding amide may be present if the hydrolysis of the intermediate thioamide is incomplete. Polymerization and tar formation can also occur if the reaction is overheated.
Q3: How can I effectively purify the final this compound product?
A3: Purification is typically achieved by recrystallization. A common solvent system is water or a mixture of water and ethanol.[1] Alternatively, the crude product can be dissolved in a basic aqueous solution (e.g., sodium bicarbonate), washed with an organic solvent to remove neutral impurities, and then re-precipitated by acidification with a strong acid like HCl.
Q4: Are there any specific safety precautions I should take when performing these syntheses?
A4: Yes. The Willgerodt-Kindler reaction generates hydrogen sulfide (H₂S), which is a highly toxic and flammable gas with a strong, unpleasant odor. This reaction must be performed in a well-ventilated fume hood. Grignard reagents are highly reactive and pyrophoric; they will ignite on contact with air and react violently with water. Grignard reactions must be conducted under an inert atmosphere and with strict exclusion of moisture. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q5: Can I use a different amine instead of morpholine in the Willgerodt-Kindler reaction?
A5: Yes, other secondary amines can be used, but this may affect the reaction yield.[1] Morpholine is generally preferred due to its optimal reactivity and boiling point for this transformation.
Experimental Protocols
Protocol 1: Synthesis of this compound via Willgerodt-Kindler Reaction (Adapted from analogous procedures)
This protocol is adapted from established procedures for similar substituted acetophenones.[1] Optimization may be required for the specific substrate.
Step 1: Synthesis of 2-(3-Fluoro-4-methoxyphenyl)thioacetomorpholide
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-fluoro-4-methoxyacetophenone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (4.0 eq).
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Heat the mixture to reflux (approximately 130-150°C) with vigorous stirring for 5-12 hours. Monitor the reaction progress by TLC.
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After completion, cool the reaction mixture to room temperature. Pour the mixture into cold water, which should cause the crude thioamide to precipitate as a yellowish solid.
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Collect the solid by vacuum filtration, wash it thoroughly with water, and air dry. The crude product can be purified by recrystallization from dilute methanol.
Step 2: Hydrolysis to this compound
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In a round-bottom flask, dissolve the crude 2-(3-fluoro-4-methoxyphenyl)thioacetomorpholide (1.0 eq) in a 10% solution of sodium hydroxide in 1:1 ethanol/water.
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Heat the mixture to reflux for 10 hours.
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After cooling, remove the ethanol by rotary evaporation.
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Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any neutral impurities.
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Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of ~2, which will precipitate the crude carboxylic acid.
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Collect the solid by vacuum filtration, wash with cold water, and dry.
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Recrystallize the crude product from water or a water/ethanol mixture to obtain pure this compound.
| Parameter | Condition |
| Starting Material | 3-Fluoro-4-methoxyacetophenone |
| Key Reagents | Sulfur, Morpholine, NaOH, HCl |
| Reaction Temperature | Step 1: 130-150°C; Step 2: Reflux |
| Reaction Time | Step 1: 5-12 hours; Step 2: 10 hours |
| Typical Yield (Analogous) | 60-80% (overall) |
Protocol 2: Synthesis of this compound via Grignard Reaction (General Procedure)
This is a general protocol for the carboxylation of a Grignard reagent.
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Set up an oven-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer under an inert atmosphere (nitrogen or argon).
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Place magnesium turnings (1.2 eq) in the flask.
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Dissolve 1-bromo-3-fluoro-4-methoxybenzene (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel.
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Add a small portion of the halide solution to the magnesium turnings to initiate the reaction. If the reaction does not start, add a small crystal of iodine or a few drops of 1,2-dibromoethane.
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Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
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In a separate large beaker, place a large excess of freshly crushed dry ice.
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Slowly pour the Grignard solution onto the dry ice with vigorous stirring.
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Allow the mixture to warm to room temperature, and then add 1 M HCl to dissolve the magnesium salts.
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Separate the organic layer, and extract the aqueous layer with diethyl ether.
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Combine the organic layers and extract the product into a 1 M NaOH solution.
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Wash the aqueous basic solution with diethyl ether to remove any non-acidic byproducts.
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Acidify the aqueous layer with concentrated HCl to precipitate the carboxylic acid.
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Collect the product by vacuum filtration, wash with cold water, and dry.
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Recrystallize from a suitable solvent if necessary.
| Parameter | Condition |
| Starting Material | 1-Bromo-3-fluoro-4-methoxybenzene |
| Key Reagents | Magnesium, Dry Ice (CO₂), HCl |
| Solvent | Anhydrous Diethyl Ether or THF |
| Atmosphere | Inert (Nitrogen or Argon) |
| Typical Yield (General) | 70-90% |
Visualizations
Caption: Workflow for the Willgerodt-Kindler synthesis.
Caption: Workflow for the Grignard reaction synthesis.
References
Technical Support Center: Purification of 3-Fluoro-4-methoxyphenylacetic Acid by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3-Fluoro-4-methoxyphenylacetic acid via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), a general experimental protocol, and a solvent screening guide to address common challenges encountered during the purification process.
Troubleshooting Guide
This guide is designed to help you resolve common issues that may arise during the recrystallization of this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form Upon Cooling | The solution is not supersaturated (too much solvent was used). | - Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.- If a mixed solvent system is being used, add more of the "anti-solvent" (the solvent in which the compound is less soluble). |
| Nucleation has not been initiated. | - Scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound, if available. | |
| The cooling process is too slow, or the cooling temperature is not low enough. | - Once the solution has reached room temperature, place it in an ice bath to induce crystallization. | |
| Compound "Oils Out" Instead of Forming Crystals | The melting point of the compound is lower than the boiling point of the solvent, causing it to melt in the hot solution. | - Reheat the solution to redissolve the oil and add a small amount of a co-solvent in which the compound is less soluble to lower the saturation temperature.- Ensure a slower cooling rate to allow for proper crystal lattice formation. |
| The presence of significant impurities can inhibit crystallization. | - Consider a preliminary purification step, such as a column chromatography, if the crude material is highly impure. | |
| Crystallization Occurs Too Rapidly | The solution is too concentrated, or the cooling is too fast. | - Reheat the solution and add a small amount of additional hot solvent to slightly decrease saturation.- Allow the solution to cool more slowly at room temperature before moving it to an ice bath. |
| An inappropriate solvent was chosen. | - Re-evaluate the solvent system. A solvent with slightly higher solubility at room temperature might be needed. | |
| Low Yield of Recovered Crystals | Too much solvent was used, resulting in a significant amount of the compound remaining in the mother liquor. | - Minimize the amount of hot solvent used to dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. |
| Premature crystallization occurred during hot filtration. | - Use a pre-heated funnel and filter flask for hot filtration.- Dilute the hot solution with a small amount of extra solvent before filtering and then concentrate the filtrate before cooling. | |
| The crystals were washed with a solvent at room temperature. | - Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent. | |
| Crystals Appear Discolored or Impure | Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution as it may cause it to boil over. |
| Insoluble impurities were not completely removed. | - Ensure a proper hot filtration step was performed if insoluble impurities were present in the crude material. |
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at low temperatures. You should perform small-scale solubility tests with a variety of solvents to determine the most suitable one. A good starting point for phenylacetic acid derivatives includes water, ethanol, or a mixture of the two. Esters like ethyl acetate or isopropyl acetate, and aromatic hydrocarbons such as toluene, have also been used for similar compounds.
Q2: What should I do if my compound is soluble in a solvent at room temperature?
A2: If your compound is soluble in a particular solvent at room temperature, that solvent is not suitable for single-solvent recrystallization. However, you might be able to use it as part of a mixed-solvent system. In this case, you would dissolve your compound in the "good" solvent at room temperature and then slowly add a "poor" solvent (one in which the compound is insoluble) until the solution becomes turbid. The solution is then heated until it becomes clear and allowed to cool slowly.
Q3: My recrystallized product has a wide melting point range. What does this indicate?
A3: A wide melting point range typically indicates that the product is still impure. A second recrystallization may be necessary to improve the purity. It is also important to ensure that the melting point apparatus is calibrated and used correctly.
Q4: Can I reuse the mother liquor to recover more product?
A4: Yes, it is often possible to recover a second crop of crystals from the mother liquor by evaporating some of the solvent and re-cooling. However, this second crop is usually less pure than the first.
Q5: How can I avoid losing product during the washing step?
A5: To minimize product loss, you should wash the crystals with the smallest possible volume of ice-cold recrystallization solvent. Using a cold solvent is crucial as the compound will have lower solubility in it.
Experimental Protocol
Solvent Screening
A preliminary solvent screen is essential to identify a suitable solvent or solvent system.
Qualitative Solvent Screening Guide
| Solvent/System | Polarity | Boiling Point (°C) | Expected Behavior for Phenylacetic Acid Derivatives |
| Water | High | 100 | Low solubility at room temperature, potentially good solubility when hot. May be a good single solvent or anti-solvent in a mixed system. |
| Ethanol | High | 78 | Good solubility, especially when hot. Often effective in a mixed system with water. |
| Ethanol/Water | Variable | 78-100 | A versatile mixed solvent system that can be fine-tuned for optimal solubility characteristics. |
| Ethyl Acetate | Medium | 77 | Often a good solvent for aromatic carboxylic acids. |
| Toluene | Low | 111 | Can be effective for recrystallizing aromatic compounds. |
| Toluene/Hexane | Variable | 69-111 | A potential mixed-solvent system where hexane acts as the anti-solvent. |
Recrystallization Procedure
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Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. In a separate flask, heat the chosen solvent to its boiling point. Add the hot solvent portion-wise to the flask containing the crude solid while stirring and heating until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
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Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
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Crystallization: Cover the flask with a watch glass and allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.
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Drying: Allow the crystals to dry completely on the filter paper under vacuum. The crystals can then be transferred to a watch glass to air dry or be dried in a desiccator.
Recrystallization Workflow
Technical Support Center: Optimizing the Solubility of 3-Fluoro-4-methoxyphenylacetic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the solubility of 3-Fluoro-4-methoxyphenylacetic acid in organic solvents. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Estimated Solubility Data
| Solvent | Solvent Polarity (Dielectric Constant) | Estimated Solubility |
| Methanol | 32.7 | High |
| Ethanol | 24.5 | High |
| Acetone | 20.7 | High |
| Ethyl Acetate | 6.0 | Moderate |
| Chloroform | 4.8 | Low to Moderate |
| Toluene | 2.4 | Low |
| Hexane | 1.9 | Very Low / Insoluble |
Experimental Protocol: Determination of Solubility
This protocol outlines a general method for determining the solubility of this compound in a specific organic solvent.
Materials:
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This compound
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Selected organic solvent(s) of high purity
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Analytical balance
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Vials with screw caps
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Magnetic stirrer and stir bars or a shaker
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Temperature-controlled environment (e.g., water bath or incubator)
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Filtration apparatus (e.g., syringe filters with appropriate membrane)
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Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
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Preparation of Saturated Solutions:
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Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.
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Seal the vial to prevent solvent evaporation.
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Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Sample Collection and Filtration:
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Once equilibrium is achieved, allow the solution to stand undisturbed for a short period to let the excess solid settle.
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Carefully withdraw a known volume of the supernatant using a syringe.
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Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean, pre-weighed vial. This step is crucial to remove any undissolved solid particles.
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Quantification:
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Determine the concentration of the dissolved this compound in the filtrate using a pre-validated analytical method (e.g., HPLC with a standard calibration curve).
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Alternatively, for a gravimetric determination, carefully evaporate the solvent from the filtered solution and weigh the remaining solid.
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-
Calculation of Solubility:
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Express the solubility in appropriate units, such as mg/mL or g/100 mL.
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Troubleshooting Guide
Issue: The compound has poor solubility in the chosen non-polar solvent.
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Question: I am trying to dissolve this compound in a non-polar solvent like toluene or hexane, but it is not dissolving well. What can I do?
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Answer: this compound is a polar molecule due to the carboxylic acid, methoxy, and fluoro groups. According to the "like dissolves like" principle, it will have limited solubility in non-polar solvents.
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Recommendation 1: Change of Solvent. Consider using a more polar organic solvent such as methanol, ethanol, or acetone, where higher solubility is expected.
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Recommendation 2: Use of a Co-solvent. If you must use a predominantly non-polar solvent system, the addition of a small amount of a polar co-solvent (e.g., methanol or ethanol) can significantly enhance solubility. Experiment with different ratios of the co-solvent.
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Issue: The compound precipitates out of solution.
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Question: My compound initially dissolved in the solvent, but then it precipitated out. Why is this happening and how can I prevent it?
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Answer: Precipitation can occur due to a few reasons:
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Temperature Fluctuations: Solubility is often temperature-dependent. A decrease in temperature can lead to supersaturation and subsequent precipitation. Ensure your experimental setup is maintained at a constant temperature.
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Change in Solvent Composition: If you are working with a solvent mixture, evaporation of the more volatile component can alter the solvent composition and reduce the solubility of your compound. Keep your containers well-sealed.
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pH Changes (in aqueous-organic mixtures): If your organic solvent contains some water, any shift in pH towards the acidic side will decrease the solubility of the carboxylic acid by favoring the less soluble protonated form.
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Issue: Inconsistent solubility results.
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Question: I am getting different solubility values each time I run the experiment. What could be the cause?
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Answer: Inconsistent results are often due to a lack of equilibrium or procedural variations.
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Ensure Equilibrium: Make sure you are allowing sufficient time for the solution to become saturated. 24 to 48 hours of agitation is a good starting point, but you may need longer. You can verify this by taking measurements at different time points until the concentration plateaus.
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Precise Temperature Control: Maintain a constant and uniform temperature throughout the experiment.
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Accurate Measurements: Ensure accurate weighing of the compound and precise volume measurements of the solvent.
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Purity of Materials: Use high-purity compound and solvents, as impurities can affect solubility.
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Frequently Asked Questions (FAQs)
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Q1: How does the fluorine substituent affect the solubility compared to 4-methoxyphenylacetic acid?
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A1: The fluorine atom is electronegative and can participate in hydrogen bonding as a hydrogen bond acceptor. This may slightly increase its interaction with polar, protic solvents compared to the non-fluorinated analog. However, the overall effect on solubility in a range of organic solvents is likely to be modest and should be determined experimentally.
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Q2: Can I increase the solubility by converting the carboxylic acid to a salt?
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A2: Yes, converting the carboxylic acid to its corresponding carboxylate salt by reaction with a base will dramatically increase its solubility in polar solvents, especially water. However, this will significantly decrease its solubility in non-polar organic solvents. This strategy is highly dependent on the desired solvent system for your application.
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Q3: Does sonication help in dissolving the compound?
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A3: Sonication can help to break down solid aggregates and increase the rate of dissolution. However, it does not change the equilibrium solubility of the compound. It can be a useful technique to reach saturation more quickly, but the solution should still be agitated for a sufficient time at a constant temperature to ensure equilibrium is reached.
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Q4: What is the best way to prepare a stock solution of this compound?
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A4: To prepare a stable stock solution, choose a solvent in which the compound is highly soluble, such as methanol or DMSO. Prepare the solution at a concentration well below its saturation point to avoid precipitation during storage, especially if stored at low temperatures.
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Visualizations
Caption: Troubleshooting workflow for solubility optimization.
References
stability issues and degradation of 3-Fluoro-4-methoxyphenylacetic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues and degradation of 3-Fluoro-4-methoxyphenylacetic acid during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that may be susceptible to degradation?
A1: Based on its chemical structure, the primary functional groups that could be involved in degradation pathways are the carboxylic acid, the methoxy ether, and the fluoro-aromatic system. The carboxylic acid can undergo decarboxylation, the ether linkage can be susceptible to cleavage under acidic conditions, and the aromatic ring could be subject to oxidative or photolytic degradation.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, this compound should be stored in a cool, dry, and well-ventilated area, protected from light. Supplier recommendations typically suggest storing the solid compound at temperatures below +30°C.[1] For solutions, it is advisable to prepare them fresh and store them at 2-8°C for short-term use. Long-term storage of solutions is not recommended without prior stability studies.
Q3: What are the initial signs of degradation I should look for?
A3: Visual signs of degradation in the solid material can include a change in color or the appearance of clumping. In solution, degradation may be indicated by a change in color, the formation of precipitates, or a shift in pH. Analytically, the appearance of new peaks or a decrease in the main peak area in your chromatograms (e.g., HPLC) are clear indicators of degradation.
Q4: How can I establish the stability of this compound in my specific experimental conditions?
A4: A forced degradation study is the recommended approach to understand the stability of the compound in your specific matrix (e.g., solvent, formulation buffer).[2][3] This involves subjecting the compound to stress conditions such as heat, light, acid, base, and oxidation to identify potential degradation products and pathways.[2][4]
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
| Potential Cause | Troubleshooting/Optimization Step |
| Degradation in Assay Buffer | 1. Prepare a fresh stock solution of this compound. 2. Perform a time-course stability study in the assay buffer. Incubate the compound in the buffer for the duration of your experiment and analyze samples at different time points by HPLC. 3. If degradation is observed, consider adjusting the pH of the buffer or adding antioxidants if oxidative degradation is suspected. |
| Precipitation of the Compound | 1. Determine the solubility of the compound in your assay buffer. 2. If the working concentration is near the solubility limit, consider using a co-solvent (e.g., DMSO, ethanol) in the stock solution, ensuring the final concentration of the co-solvent is compatible with your assay. |
| Interaction with Other Reagents | 1. Review the composition of your assay medium for potentially reactive components. 2. Test the stability of the compound in the presence of individual components of the medium. |
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
| Potential Cause | Troubleshooting/Optimization Step |
| On-Column Degradation | 1. Modify the mobile phase pH to see if the degradation pattern changes. 2. Use a shorter analysis time or a lower column temperature. |
| Degradation in Sample Solvent | 1. Assess the stability of the compound in the sample solvent over the typical analysis time. 2. If the solvent is the issue, switch to a more inert solvent or prepare samples immediately before injection. |
| Presence of Impurities in the Starting Material | 1. Review the Certificate of Analysis (CoA) for the batch of the compound being used.[5][6] 2. If possible, analyze the starting material using a high-resolution method (e.g., LC-MS) to identify any pre-existing impurities. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Heat the solid compound and the stock solution at 60°C.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Before analysis, neutralize the acidic and basic samples.
-
Analysis: Analyze all samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient mobile phase of water and acetonitrile with 0.1% formic acid). Use a PDA detector to monitor for peak purity.
Quantitative Data Summary (Hypothetical)
The following table should be populated with data from your forced degradation study.
| Stress Condition | Time (hours) | % Degradation | Number of Degradants | Major Degradant (RT) |
| 0.1 M HCl (60°C) | 24 | Data | Data | Data |
| 0.1 M NaOH (RT) | 24 | Data | Data | Data |
| 3% H₂O₂ (RT) | 24 | Data | Data | Data |
| Heat (60°C) | 24 | Data | Data | Data |
| UV Light | 24 | Data | Data | Data |
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Hypothetical signaling pathway showing inhibition by the compound.
References
- 1. This compound CAS 452-14-2 | 843872 [merckmillipore.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. rjptonline.org [rjptonline.org]
- 4. scispace.com [scispace.com]
- 5. This compound | 452-14-2 [sigmaaldrich.com]
- 6. This compound, CasNo.452-14-2 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
common side reactions in the synthesis of 3-Fluoro-4-methoxyphenylacetic acid
Welcome to the Technical Support Center for the synthesis of 3-Fluoro-4-methoxyphenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis of this important compound.
Troubleshooting Guides & FAQs
This section provides a question-and-answer format to directly address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs):
Q1: What are the most common synthetic routes to produce this compound?
A1: The most common synthetic routes for this compound include:
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Willgerodt-Kindler Reaction: Starting from 3-Fluoro-4-methoxyacetophenone. This method involves the conversion of the acetophenone to a thiomorpholide intermediate, which is then hydrolyzed to the desired phenylacetic acid.
-
Grignard Reaction: This route typically involves the formation of a Grignard reagent from a corresponding 3-Fluoro-4-methoxybenzyl halide, followed by carboxylation with carbon dioxide.
-
Hydrolysis of a Phenylacetonitrile: This method starts with 3-Fluoro-4-methoxyphenylacetonitrile, which is then hydrolyzed under acidic or basic conditions to yield the carboxylic acid.
Q2: I am observing a significant amount of a byproduct with a lower molecular weight. What could it be?
A2: A common byproduct with a lower molecular weight is the demethylated product, 3-Fluoro-4-hydroxyphenylacetic acid. This can occur if the methoxy group is cleaved during the reaction, particularly under strong acidic conditions or high temperatures.
Troubleshooting Common Side Reactions:
Problem 1: Low yield in the Willgerodt-Kindler reaction.
-
Possible Cause: Incomplete reaction or formation of side products. The formation of the corresponding carboxylic acid from the intermediate thioamide is a known side reaction.[1]
-
Troubleshooting:
-
Optimize Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at the optimal temperature to drive the formation of the thiomorpholide intermediate.
-
Use of Phase Transfer Catalyst: Employing a phase transfer catalyst, such as triethyl benzyl ammonium chloride (TEBA), can significantly reduce reaction times and improve yields.[2]
-
Purification: The crude phenylacetic acid can be purified by dissolving it in a sodium bicarbonate solution, washing with an organic solvent like ethyl acetate to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the pure product.[2]
-
Problem 2: Formation of a biphenyl impurity during Grignard synthesis.
-
Possible Cause: A Wurtz-like coupling reaction between the Grignard reagent and the starting benzyl halide can lead to the formation of a dimeric biphenyl impurity. This is more likely to occur at higher concentrations and temperatures.
-
Troubleshooting:
-
Slow Addition of Reagents: Add the benzyl halide to the magnesium turnings slowly to maintain a low concentration of the halide in the reaction mixture.
-
Temperature Control: Maintain a low reaction temperature to minimize the rate of the coupling side reaction.
-
Purification: Biphenyl impurities can often be removed by recrystallization or column chromatography.
-
Problem 3: Incomplete hydrolysis of 3-Fluoro-4-methoxyphenylacetonitrile.
-
Possible Cause: The hydrolysis of the nitrile to the carboxylic acid may not have gone to completion, leaving unreacted starting material.
-
Troubleshooting:
-
Reaction Conditions: For acid-catalyzed hydrolysis, ensure a sufficient concentration of a strong acid (e.g., sulfuric acid) and an adequate reaction time and temperature.[3] For base-catalyzed hydrolysis, use a strong base like sodium hydroxide and ensure complete saponification.
-
Monitoring the Reaction: Use thin-layer chromatography (TLC) or another suitable analytical technique to monitor the disappearance of the starting nitrile.
-
Work-up Procedure: After acidification of the reaction mixture, the phenylacetic acid product typically precipitates and can be collected by filtration. Washing the crude product with hot water can help remove impurities.[3]
-
Problem 4: Demethylation of the methoxy group.
-
Possible Cause: The methoxy group on the aromatic ring can be susceptible to cleavage under strongly acidic conditions, leading to the formation of 3-Fluoro-4-hydroxyphenylacetic acid.
-
Troubleshooting:
-
Milder Acidic Conditions: If using an acid-catalyzed method (e.g., nitrile hydrolysis), consider using milder acids or shorter reaction times.
-
Alternative Synthetic Route: If demethylation is a persistent issue, consider a synthetic route that avoids harsh acidic conditions, such as the Grignard reaction followed by carboxylation.
-
Purification: The phenolic byproduct can be separated from the desired product by column chromatography or by exploiting differences in solubility.
-
Quantitative Data Summary
| Synthetic Route | Starting Material | Potential Side Reaction(s) | Reported Yields (General) |
| Willgerodt-Kindler | 3-Fluoro-4-methoxyacetophenone | Formation of carboxylic acid from thioamide intermediate | 80-95%[2] |
| Grignard Reaction | 3-Fluoro-4-methoxybenzyl halide | Biphenyl impurity formation | Variable |
| Nitrile Hydrolysis | 3-Fluoro-4-methoxyphenylacetonitrile | Incomplete hydrolysis, Demethylation | Variable |
Experimental Protocols
1. Willgerodt-Kindler Reaction from 3-Fluoro-4-methoxyacetophenone (General Procedure)
This protocol is a general guideline and may require optimization for the specific substrate.
-
Step 1: Formation of the Thiomorpholide
-
In a round-bottom flask, combine 3-Fluoro-4-methoxyacetophenone, sulfur, and morpholine.
-
Heat the mixture to reflux with stirring. The reaction progress can be monitored by TLC.
-
-
Step 2: Hydrolysis of the Thiomorpholide
-
After the formation of the thiomorpholide is complete, cool the reaction mixture.
-
Add a solution of sodium hydroxide and a phase transfer catalyst (e.g., TEBA).
-
Heat the mixture to hydrolyze the intermediate.[2]
-
Monitor the hydrolysis by TLC.
-
-
Step 3: Work-up and Purification
-
After hydrolysis is complete, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of 2.
-
The crude this compound will precipitate.
-
Collect the solid by filtration.
-
For further purification, dissolve the crude product in an aqueous solution of sodium bicarbonate.
-
Wash the aqueous solution with an organic solvent (e.g., ethyl acetate) to remove neutral impurities.
-
Acidify the aqueous layer with HCl to precipitate the pure this compound.[2]
-
Collect the pure product by filtration, wash with water, and dry.
-
2. Grignard Reaction from 3-Fluoro-4-methoxybenzyl Halide (General Procedure)
This protocol is a general guideline and requires anhydrous conditions.
-
Step 1: Formation of the Grignard Reagent
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.
-
Add a small amount of an ethereal solvent (e.g., anhydrous diethyl ether or THF).
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 3-Fluoro-4-methoxybenzyl halide in the anhydrous ethereal solvent to the magnesium turnings. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
-
Step 2: Carboxylation
-
Once the Grignard reagent has formed (most of the magnesium has reacted), cool the solution in an ice bath.
-
Pour the Grignard solution onto an excess of crushed dry ice (solid CO2) with vigorous stirring.
-
-
Step 3: Work-up and Purification
-
Allow the mixture to warm to room temperature.
-
Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl) until the aqueous layer is acidic.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography.
-
3. Hydrolysis of 3-Fluoro-4-methoxyphenylacetonitrile (General Procedure)
This protocol is a general guideline for acid-catalyzed hydrolysis.[3]
-
Step 1: Hydrolysis
-
In a round-bottom flask, combine 3-Fluoro-4-methoxyphenylacetonitrile with a mixture of water and a strong acid (e.g., sulfuric acid).
-
Heat the mixture under reflux with stirring.
-
Monitor the reaction progress by TLC until the starting nitrile is consumed.
-
-
Step 2: Work-up and Purification
-
Cool the reaction mixture and pour it into cold water to precipitate the crude product.
-
Collect the solid by filtration.
-
Wash the crude product with hot water to remove impurities.
-
The product can be further purified by distillation under reduced pressure or recrystallization.[3]
-
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting logic for synthesis issues.
References
reaction condition optimization for 3-Fluoro-4-methoxyphenylacetic acid derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 3-Fluoro-4-methoxyphenylacetic acid for various analytical applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization strategies for this compound?
A1: The two most common derivatization strategies for this compound are esterification and amidation. These methods are widely used to improve the volatility and chromatographic behavior of the analyte for gas chromatography (GC) analysis, and to enhance ionization efficiency and chromatographic retention for liquid chromatography-mass spectrometry (LC-MS) analysis.
Q2: Why is derivatization necessary for the analysis of this compound?
A2: The carboxylic acid group in this compound is polar and capable of hydrogen bonding. This leads to low volatility, making direct analysis by GC challenging.[1] In reversed-phase LC, the polar nature of the acid can result in poor retention on the column.[2] Derivatization masks the polar carboxyl group, increasing volatility for GC analysis and improving chromatographic performance and detection sensitivity in both GC and LC-MS.[1][2]
Q3: Which derivatization method is better, esterification or amidation?
A3: The choice between esterification and amidation depends on the analytical technique and the specific requirements of the assay.
-
Esterification , particularly methylation or ethylation, is a common and effective method for GC analysis.[1] Fischer esterification is a classic method, though other alkylation techniques can also be used.[1][3]
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Amidation is often preferred for LC-MS analysis as it can introduce a site that is readily ionizable, enhancing sensitivity.[4] Amide derivatives are also generally stable.[4]
Q4: What are some common challenges encountered during the derivatization of this compound?
A4: Common challenges include incomplete reactions leading to low yields, the formation of byproducts, and degradation of the analyte or derivative. The electron-withdrawing effect of the fluorine atom on the phenyl ring can influence the reactivity of the carboxylic acid, potentially requiring optimization of reaction conditions compared to non-fluorinated analogues.
Troubleshooting Guides
Esterification Reactions (e.g., Fischer Esterification)
Problem 1: Low or No Ester Yield
| Possible Cause | Suggested Solution |
| Reaction is at equilibrium. | Fischer esterification is a reversible reaction.[3][5] To drive the reaction forward, use a large excess of the alcohol (it can often be used as the solvent) or remove water as it forms using a Dean-Stark apparatus.[5][6] |
| Inactive catalyst. | The acid catalyst (e.g., H₂SO₄, p-TsOH) may be old or have absorbed moisture. Use a fresh, anhydrous catalyst.[7] |
| Insufficient reaction time or temperature. | Esterification reactions can be slow.[3] Monitor the reaction progress by TLC or GC. Ensure the reaction is heated to reflux for a sufficient time, typically ranging from 1 to 10 hours.[3] |
| Presence of water in reactants. | Water will shift the equilibrium towards the starting materials.[6] Ensure all glassware is dry and use anhydrous solvents and reagents. |
Problem 2: Formation of Impurities/Byproducts
| Possible Cause | Suggested Solution |
| Decomposition at high temperatures. | Prolonged heating or excessively high temperatures can lead to decomposition.[6] Use the minimum effective temperature for reflux and monitor the reaction to avoid unnecessarily long reaction times. |
| Side reactions of the aromatic ring. | While less common under typical esterification conditions, strong acid and high temperatures could potentially lead to side reactions on the electron-rich aromatic ring. Use a milder catalyst or reaction conditions if this is suspected. |
| Incomplete reaction. | Unreacted carboxylic acid will be present as an impurity. Optimize the reaction conditions (time, temperature, catalyst amount) to drive the reaction to completion. Unreacted acid can be removed during aqueous workup with a mild base wash (e.g., saturated sodium bicarbonate solution).[7] |
Amidation Reactions (e.g., using coupling reagents)
Problem 1: Low Amide Yield
| Possible Cause | Suggested Solution |
| Ineffective coupling reagent. | The choice of coupling reagent is critical.[] For sterically hindered amines or less reactive systems, more powerful coupling reagents like HATU or HBTU may be required.[9] For standard couplings, EDC with an additive like HOBt is often effective.[4] |
| Incomplete activation of the carboxylic acid. | Ensure the correct stoichiometry of the coupling reagent and any additives are used. The reaction is often performed at 0°C initially and then allowed to warm to room temperature.[4] |
| Poorly nucleophilic amine. | Electron-deficient or sterically hindered amines will react more slowly.[4] Increasing the reaction temperature or using a more potent coupling reagent can help.[10] |
| Presence of moisture. | Coupling reagents can be deactivated by water. Use anhydrous solvents and a dry reaction atmosphere (e.g., nitrogen or argon). |
Problem 2: Difficult Purification
| Possible Cause | Suggested Solution |
| Excess coupling reagent and byproducts. | Water-soluble coupling reagents like EDC and their byproducts can often be removed with an aqueous workup.[9] Washing the organic layer with dilute acid (to remove basic components) and then a mild base can help purify the product.[11] |
| Messy reaction mixture on TLC. | This can indicate side reactions or degradation.[12] Consider running the reaction at a lower temperature or for a shorter duration. Ensure the purity of your starting materials. If using DMF as a solvent, it can sometimes be difficult to remove; consider using an alternative solvent like DCM or THF if compatible.[12] |
Experimental Protocols
Protocol 1: Methyl Esterification for GC-MS Analysis
This protocol is adapted from a general procedure for the derivatization of a similar compound, 3,4-dimethoxyphenylacetic acid.[1]
-
Sample Preparation: Place 1 mg of this compound into a 2 mL reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 500 µL of a 4:1 (v/v) mixture of methanol and pyridine to the vial.
-
Derivatization: Add 100 µL of methyl chloroformate (MCF) dropwise while vortexing.
-
Reaction: Allow the reaction to proceed for 5 minutes at room temperature.
-
Quenching and Extraction: Add 500 µL of 1 M sodium bicarbonate solution to stop the reaction. Add 500 µL of chloroform and vortex vigorously for 1 minute to extract the methyl ester.
-
Phase Separation: Centrifuge the vial to separate the organic and aqueous layers.
-
Drying: Carefully transfer the lower organic layer (chloroform) to a clean vial containing a small amount of anhydrous sodium sulfate.
-
Analysis: The dried chloroform extract is ready for injection into the GC-MS system.
Protocol 2: Amide Formation using EDC/HOBt for LC-MS Analysis
This is a general procedure for amide bond formation.[4]
-
Reactant Preparation: In a dry reaction vial under an inert atmosphere, dissolve this compound (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Coupling Agent Addition: Add 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) and the desired amine (1.2 equivalents).
-
Initiation: Cool the mixture to 0°C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) portion-wise.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-12 hours).
-
Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purification: Purify the crude product by column chromatography if necessary.
Quantitative Data Summary
The optimal conditions for derivatization can vary. The following tables provide a starting point for optimization based on literature for similar carboxylic acids.
Table 1: General Conditions for Fischer Esterification
| Parameter | Recommended Range | Notes |
| Alcohol | Methanol, Ethanol | Use a large excess (can be the solvent). |
| Catalyst | Conc. H₂SO₄, p-TsOH | 1-5 mol% loading.[13] |
| Temperature | Reflux | Typically 60-110 °C depending on the alcohol.[3] |
| Reaction Time | 1-10 hours | Monitor by TLC or GC.[3] |
Table 2: General Conditions for Amide Coupling with EDC/HOBt
| Parameter | Recommended Range | Notes |
| Solvent | DCM, DMF (anhydrous) | Ensure reactants are soluble. |
| Reagent Stoichiometry (Acid:Amine:EDC:HOBt) | 1 : 1.0-1.2 : 1.0-1.2 : 1.0-1.2 | Slight excess of amine and coupling reagents can improve yield. |
| Temperature | 0 °C to Room Temperature | Start at 0°C to control the initial reaction rate. |
| Reaction Time | 2-24 hours | Monitor by TLC or LC-MS. |
Visualizations
Caption: Workflow for Fischer Esterification.
Caption: Troubleshooting Low Yield in Amidation Reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization methods for quantitative bioanalysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. scienceready.com.au [scienceready.com.au]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. iajpr.com [iajpr.com]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
challenges in the scale-up of 3-Fluoro-4-methoxyphenylacetic acid production
Welcome to the technical support center for the synthesis and scale-up of 3-Fluoro-4-methoxyphenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during production.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Willgerodt-Kindler Reaction | - Incomplete reaction. - Sub-optimal reaction temperature. - Poor quality of reagents (sulfur, morpholine). - Side reactions due to impurities in the starting material. | - Increase reaction time or temperature cautiously, monitoring for decomposition. - Ensure reagents are pure and dry. - Purify the starting 3-fluoro-4-methoxyacetophenone before the reaction. - Consider using a high-boiling point solvent like pyridine or DMF to ensure a sufficiently high reaction temperature. |
| Formation of Oily Product Instead of Crystals | - Presence of impurities. - Supersaturation of the crystallization solution. - Cooling the solution too quickly. | - Re-dissolve the oil in a minimal amount of hot solvent and attempt recrystallization again. - Try adding a co-solvent (anti-solvent) dropwise to the solution at an elevated temperature to induce crystallization. - Ensure a slow cooling process; insulate the crystallization vessel. - Use a seed crystal to initiate crystallization. |
| Incomplete Hydrolysis of the Thioamide Intermediate | - Insufficient concentration of acid or base. - Short reaction time for hydrolysis. - Hydrolysis temperature is too low. | - Increase the concentration of the hydrolyzing agent (e.g., H₂SO₄ or NaOH). - Extend the hydrolysis reaction time and monitor by TLC or HPLC. - Increase the temperature of the hydrolysis reaction, potentially using a higher boiling point solvent if necessary. |
| Difficulty in Removing Colored Impurities | - Formation of polymeric byproducts. - Presence of residual starting materials or intermediates. | - Treat the crude product solution with activated carbon before crystallization. - Perform multiple recrystallizations from a suitable solvent system. - Consider column chromatography for purification of smaller batches. |
| Grignard Reaction Fails to Initiate | - Magnesium surface is not activated. - Presence of moisture in the solvent or on the glassware. - Impurities in the 3-fluoro-4-methoxybenzyl halide. | - Activate magnesium turnings with a small crystal of iodine or by gentle heating under vacuum. - Ensure all glassware is oven-dried and solvents are anhydrous. - Purify the benzyl halide starting material before use. |
| Low Yield in Grignard Reaction | - Wurtz coupling side reaction. - Reaction temperature is too high. | - Add the benzyl halide slowly to the magnesium suspension to maintain a controlled reaction rate. - Maintain a low reaction temperature (e.g., using an ice bath). - Use a continuous addition process for large-scale reactions to minimize the concentration of the halide.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A frequently employed method is the Willgerodt-Kindler reaction.[2][3] This involves reacting 3-fluoro-4-methoxyacetophenone with sulfur and an amine (like morpholine) to form a thioamide intermediate, which is then hydrolyzed to the desired phenylacetic acid.[2][4] Alternative routes might include the carbonylation of 3-fluoro-4-methoxybenzyl halides.[5]
Q2: What are the critical parameters for a successful Willgerodt-Kindler reaction?
A2: Key parameters include the reaction temperature, the molar ratio of reactants (ketone:sulfur:amine), and the choice of solvent. High temperatures are generally required.[3] The use of a high-boiling point solvent or microwave irradiation can improve yields and reduce reaction times.[6]
Q3: How can I purify the crude this compound?
A3: Recrystallization is a common and effective method for purification. A suitable solvent system, often a mixture of a solvent in which the compound is soluble at high temperatures and an anti-solvent in which it is less soluble, should be used. For example, an ethanol/water or toluene/hexane system could be effective.[7] If colored impurities persist, treatment with activated carbon can be beneficial.[8]
Q4: I am observing significant byproduct formation in my synthesis. What are the likely side-products?
A4: In the Willgerodt-Kindler reaction, potential byproducts can arise from incomplete reaction, leading to residual thioamide. Over-oxidation or side reactions with impurities can also lead to a complex mixture.[2] In Grignard-based routes, the primary byproduct is often the Wurtz coupling product, formed by the reaction of the Grignard reagent with the starting halide.[1]
Q5: Are there any specific safety precautions I should take when scaling up the production?
A5: Yes. The Willgerodt-Kindler reaction can produce hydrogen sulfide, a toxic and flammable gas, so it must be performed in a well-ventilated fume hood. Grignard reactions are highly exothermic and can be difficult to control on a large scale. Careful control of the addition rate and temperature is crucial to prevent runaway reactions.[9][10] Both reactions involve flammable solvents that require appropriate handling and safety measures.
Experimental Protocols
Synthesis of this compound via Willgerodt-Kindler Reaction
This protocol is a general guideline and may require optimization.
Step 1: Synthesis of 2-(3-fluoro-4-methoxyphenyl)thioacetomorpholide
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-fluoro-4-methoxyacetophenone (1 equivalent), sulfur (2-3 equivalents), and morpholine (3-4 equivalents).
-
Heat the mixture to reflux (typically 130-160 °C) for 4-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of cold water with vigorous stirring.
-
The solid thioamide intermediate will precipitate. Collect the solid by vacuum filtration and wash with water.
-
The crude thioamide can be purified by recrystallization from ethanol.
Step 2: Hydrolysis to this compound
-
In a round-bottom flask, suspend the purified thioamide in a 20-30% aqueous solution of sulfuric acid or a 10-20% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 6-12 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Cool the reaction mixture to room temperature.
-
If using acidic hydrolysis, carefully neutralize the solution with a base (e.g., NaOH) to a pH of approximately 10-11, then acidify with a strong acid (e.g., HCl) to a pH of 1-2 to precipitate the carboxylic acid.
-
If using basic hydrolysis, directly acidify the cooled reaction mixture with a strong acid (e.g., HCl) to a pH of 1-2.
-
Collect the precipitated this compound by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Purify the crude product by recrystallization.
Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or toluene).
-
If the solution is colored, add a small amount of activated carbon and heat at reflux for 10-15 minutes.
-
Perform a hot filtration to remove the activated carbon and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.
-
To maximize the yield, place the flask in an ice bath for 30-60 minutes.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Visualizations
Caption: Synthesis of this compound.
Caption: Troubleshooting workflow for low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 3. Willgerodt Rearrangement [unacademy.com]
- 4. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 5. patents.justia.com [patents.justia.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. benchchem.com [benchchem.com]
- 8. CN102643192A - Preparation method of methoxyphenylacetic acid - Google Patents [patents.google.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. schnyderchemsafety.com [schnyderchemsafety.com]
Technical Support Center: Purification of 3-Fluoro-4-methoxyphenylacetic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 3-Fluoro-4-methoxyphenylacetic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Purity After Recrystallization | The chosen solvent is not ideal, leading to co-precipitation of impurities. | - Solvent Screening: Test a variety of solvents with different polarities (e.g., toluene, ethyl acetate, isopropanol, water). An ideal solvent should dissolve the crude product at elevated temperatures but have low solubility at room temperature. - Two-Solvent System: If a single solvent is not effective, consider a two-solvent system. Dissolve the crude product in a "good" solvent at an elevated temperature, and then add a "poor" solvent dropwise until turbidity is observed. Reheat to clarify and then allow to cool slowly. |
| Oily Product Instead of Crystals | The presence of impurities is depressing the melting point and preventing crystallization. | - Pre-purification: Before recrystallization, wash the crude product with a solvent that selectively dissolves the impurities but not the desired product. For example, a wash with a non-polar solvent like hexanes can remove non-polar impurities. - Chromatography: If significant impurities are present, consider column chromatography on silica gel as a preliminary purification step. |
| Colored Impurities in Final Product | Colored by-products from the synthesis are carried through the purification process. | - Activated Carbon Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated carbon and heat for a short period. The colored impurities will adsorb onto the carbon. Hot filter the solution to remove the carbon before allowing it to cool and crystallize. |
| Presence of Starting Material in Product | Incomplete reaction during the synthesis. | - Reaction Optimization: Re-evaluate the reaction conditions (time, temperature, stoichiometry) to ensure complete conversion of the starting material. - Chromatographic Separation: If unreacted starting material is difficult to remove by recrystallization, flash column chromatography is often the most effective method. |
| Product Fails to Precipitate from Solution | The solution is not sufficiently saturated, or the product is too soluble in the chosen solvent. | - Concentrate the Solution: If too much solvent was used, carefully evaporate some of the solvent to increase the concentration of the product. - Induce Crystallization: Scratch the inside of the flask with a glass rod at the solution-air interface to create nucleation sites. Adding a seed crystal of the pure product can also initiate crystallization. - Change Solvent System: If the product is too soluble, a different solvent or the addition of an anti-solvent may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter in my crude this compound?
Common impurities often depend on the synthetic route used. However, you can generally expect to find:
-
Unreacted Starting Materials: Such as 3-fluoro-4-methoxytoluene or 3-fluoro-4-methoxyphenylacetonitrile.
-
Intermediates: Depending on the synthesis, you might have residual amounts of intermediates.
-
By-products of Side Reactions: For instance, if a hydrolysis step is involved, the corresponding alcohol (3-fluoro-4-methoxyphenyl)methanol could be present. If a Grignard reaction is used, homo-coupling products of the Grignard reagent can be an impurity.
-
Regioisomers: If the synthesis involves aromatic substitution, you may have isomeric forms of the product.
Q2: Which solvent system is best for the recrystallization of this compound?
The ideal recrystallization solvent will depend on the specific impurities present. A good starting point is to test solvents of varying polarities. Based on the structure of this compound, solvents like toluene, ethyl acetate, or a mixture of ethanol and water could be effective. It is crucial to perform small-scale solubility tests to identify the optimal solvent or solvent system for your specific crude material.
Q3: How can I remove residual 3-fluoro-4-methoxyphenylacetonitrile from my final product?
If your synthesis involves the hydrolysis of 3-fluoro-4-methoxyphenylacetonitrile, residual nitrile can be an impurity.
-
Complete Hydrolysis: Ensure your hydrolysis reaction has gone to completion. This can be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Extraction: The acidic nature of your product allows for separation from the neutral nitrile. Dissolve the crude mixture in an organic solvent like ethyl acetate and extract with an aqueous base (e.g., sodium bicarbonate solution). The this compound will move into the aqueous layer as its carboxylate salt, leaving the neutral nitrile in the organic layer. The aqueous layer can then be acidified to precipitate the pure product, which can be collected by filtration.
Q4: My purified product has a broad melting point range. What does this indicate?
A broad melting point range is a strong indication that your product is still impure. Pure crystalline solids typically have a sharp melting point range of 1-2°C. You should consider further purification steps, such as another recrystallization with a different solvent system or column chromatography.
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the recrystallization of crude this compound.
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the solid. Use a boiling stick or magnetic stirring to promote dissolution and prevent bumping.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and gently swirl the hot solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated carbon.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. Allow the crystals to air dry on the filter paper or in a desiccator.
Protocol 2: Flash Column Chromatography
This method is suitable for separating the desired product from impurities with different polarities.
-
Stationary Phase: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Start eluting the column with a non-polar solvent (e.g., a mixture of hexane and ethyl acetate). Gradually increase the polarity of the eluent to move the compounds down the column.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Analyze the collected fractions using TLC to identify which fractions contain the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Workflow for Purification of Crude this compound
Caption: General workflow for the purification of crude this compound.
analytical methods for assessing the purity of 3-Fluoro-4-methoxyphenylacetic acid
Welcome to the technical support center for the analytical assessment of 3-Fluoro-4-methoxyphenylacetic acid purity. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for common analytical techniques.
Frequently Asked Questions (FAQs)
Q1: Which analytical method is most suitable for routine purity analysis of this compound?
A1: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended method for routine purity analysis.[1][2] It offers high resolution, sensitivity, and accuracy for quantifying the main component and potential impurities.
Q2: What are the critical parameters to consider when developing an HPLC method for this compound?
A2: Key parameters for HPLC method development include the choice of stationary phase (a C18 column is common for reversed-phase), mobile phase composition and pH, flow rate, and UV detection wavelength. Method validation should assess linearity, precision, accuracy, specificity, and robustness to ensure reliable results.
Q3: I am observing peak tailing in my HPLC chromatogram. What could be the cause and how can I resolve it?
A3: Peak tailing for acidic aromatic compounds like this compound is often caused by secondary interactions with the silica-based column packing. Here are some common causes and solutions:
-
Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to peak tailing. Adjusting the pH with a suitable buffer (e.g., phosphate buffer) to suppress the ionization of the carboxylic acid group can improve peak shape.
-
Column Choice: Using a high-purity silica column or an end-capped column can minimize interactions with residual silanol groups.
-
Sample Overload: Injecting too concentrated a sample can lead to peak asymmetry. Try diluting your sample.
-
Contamination: A contaminated guard or analytical column can also cause peak tailing. Flushing the column or replacing the guard column may be necessary.
Q4: Can Gas Chromatography-Mass Spectrometry (GC-MS) be used to assess the purity of this compound?
A4: Yes, GC-MS can be used, but it requires a derivatization step to increase the volatility of the compound. Due to the carboxylic acid group, this compound is not sufficiently volatile for direct GC analysis. Common derivatization techniques include silylation or esterification.
Q5: What are the expected impurities in this compound?
A5: Potential impurities can arise from the starting materials, intermediates, or by-products of the synthesis process. These may include positional isomers or related compounds. A well-developed analytical method should be able to separate the main compound from these potential impurities.
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Possible Cause(s) | Recommended Action(s) |
| Peak Tailing | Secondary interactions with the column, inappropriate mobile phase pH, column overload. | Adjust mobile phase pH, use an end-capped column, reduce sample concentration. |
| Shifting Retention Times | Inconsistent mobile phase composition, temperature fluctuations, column degradation. | Prepare fresh mobile phase, use a column oven for temperature control, replace the column if necessary.[3] |
| Ghost Peaks | Contamination in the mobile phase or injector, sample carryover. | Use high-purity solvents, clean the injector, and run blank injections to identify the source of contamination. |
| High Backpressure | Blockage in the system (e.g., in-line filter, guard column, or column frit), precipitated buffer. | Systematically check for blockages by disconnecting components, flush the system with an appropriate solvent, ensure buffer solubility in the mobile phase.[4][5] |
| Poor Resolution | Inadequate separation conditions. | Optimize the mobile phase composition (e.g., gradient, organic solvent ratio), change the column, or adjust the flow rate. |
GC-MS Troubleshooting
| Issue | Possible Cause(s) | Recommended Action(s) |
| No or Low Signal | Incomplete derivatization, analyte degradation in the injector. | Optimize derivatization reaction conditions (time, temperature, reagent concentration), use a lower injector temperature. |
| Peak Tailing | Active sites in the GC system (e.g., liner, column). | Use a deactivated liner, condition the column, or perform a second derivatization step. |
| Irreproducible Results | Inconsistent derivatization, sample degradation. | Ensure precise and consistent execution of the derivatization protocol, analyze samples promptly after derivatization. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reversed-phase HPLC method for the purity assessment of this compound.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL stock solution.
-
Further dilute the stock solution with the same diluent to a working concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This protocol describes a general method for the analysis of this compound by GC-MS following a silylation derivatization step.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
Derivatization Procedure (Silylation):
-
Accurately weigh 1 mg of the sample into a reaction vial.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
GC-MS Conditions:
| Parameter | Value |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Temperature Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-500 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can be used to confirm the identity of this compound and detect impurities.
¹H NMR (Proton NMR):
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Procedure: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent. Transfer to an NMR tube.
-
Expected Signals: The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methylene (-CH₂-) protons, and the methoxy (-OCH₃) protons. The number of signals, their chemical shifts, and their coupling patterns provide structural information.
¹³C NMR (Carbon-13 NMR):
-
Solvent: As above.
-
Procedure: A higher sample concentration (20-50 mg) is typically required.
-
Expected Signals: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methylene carbon, and the methoxy carbon.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Procedure (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Apply pressure to ensure good contact.
-
Collect the spectrum.
Expected Characteristic Absorptions:
-
O-H stretch (carboxylic acid): Broad band around 3000 cm⁻¹
-
C=O stretch (carboxylic acid): Strong absorption around 1700 cm⁻¹
-
C-O stretch: Around 1250 cm⁻¹
-
Aromatic C=C stretches: In the region of 1600-1450 cm⁻¹
-
C-F stretch: Around 1200-1000 cm⁻¹
Data Presentation
Comparison of Analytical Methods
| Parameter | HPLC-UV | GC-MS (with Derivatization) | NMR | FTIR |
| Principle | Separation based on polarity | Separation based on volatility and mass-to-charge ratio | Nuclear spin transitions in a magnetic field | Vibrational transitions of functional groups |
| Primary Use | Quantitative Purity | Impurity Identification | Structural Elucidation | Functional Group ID |
| Sample Prep | Dissolution & Filtration | Derivatization | Dissolution | Minimal |
| Sensitivity | High | Very High | Moderate | Low |
| Quantitation | Excellent | Good | Possible | No |
| Throughput | High | Moderate | Low | High |
Visualizations
Caption: Experimental workflow for HPLC purity analysis.
Caption: Logical workflow for troubleshooting HPLC peak tailing.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-Fluoro-4-methoxyphenylacetic Acid and its Non-fluorinated Analog, 4-methoxyphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 3-Fluoro-4-methoxyphenylacetic acid and its non-fluorinated counterpart, 4-methoxyphenylacetic acid. The introduction of a fluorine atom to the aromatic ring is a common strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacological properties. Understanding the impact of this substitution on reactivity is crucial for the efficient design of synthetic routes and the development of new chemical entities. This comparison focuses on the influence of the fluorine substituent on the reactivity of the carboxylic acid group and the aromatic ring, supported by theoretical principles and general experimental protocols.
Chemical Structures and Properties
The structures of the two compounds are presented below, followed by a table summarizing their key properties.
Figure 1: Chemical Structures
-
A) 4-Methoxyphenylacetic acid: CAS: 104-01-8, Molecular Formula: C₉H₁₀O₃, Molecular Weight: 166.17 g/mol .[1][2][3]
-
B) this compound: CAS: 452-14-2, Molecular Formula: C₉H₉FO₃, Molecular Weight: 184.16 g/mol .[4][5][6]
| Property | 4-Methoxyphenylacetic acid | This compound |
| CAS Number | 104-01-8 | 452-14-2 |
| Molecular Formula | C₉H₁₀O₃ | C₉H₉FO₃ |
| Molecular Weight | 166.17 g/mol | 184.16 g/mol |
| pKa | ~4.36 | Predicted to be lower than 4.36 |
| Appearance | Pale yellow or off-white colored flakes. | White to light yellow crystalline powder and chunks. |
Reactivity Comparison
The reactivity of these two molecules can be primarily differentiated by considering the electronic effects of the substituents on the aromatic ring, which in turn influence the properties of the carboxylic acid group and the susceptibility of the ring to electrophilic attack.
Reactivity of the Carboxylic Acid Group
The acidity of the carboxylic acid, and by extension, the reactivity of the carboxyl group in reactions such as esterification and amidation, is influenced by the electronic nature of the aromatic ring.
-
4-Methoxyphenylacetic acid: The methoxy group (-OCH₃) at the para position is a strong electron-donating group through resonance (+M effect) and a weak electron-withdrawing group through induction (-I effect). The dominant resonance effect increases electron density on the aromatic ring and, to a lesser extent, destabilizes the carboxylate anion, making the acid slightly weaker than phenylacetic acid. The experimental pKa of 4-methoxyphenylacetic acid is approximately 4.36.
-
This compound: The addition of a fluorine atom at the meta position to the acetic acid side chain introduces a strong electron-withdrawing inductive effect (-I effect). Fluorine is the most electronegative element and its primary influence on the acidity of a nearby carboxylic acid is through this inductive effect. This effect withdraws electron density from the ring and the side chain, stabilizing the resulting carboxylate anion. Therefore, This compound is predicted to be a stronger acid (lower pKa) than 4-methoxyphenylacetic acid. This increased acidity can translate to faster reaction rates in acid-catalyzed reactions like esterification, although steric hindrance from the ortho-fluorine to the methoxy group is minimal.
Caption: Electronic effects influencing the acidity of the carboxylic acid group.
Reactivity in Electrophilic Aromatic Substitution
The electron density of the aromatic ring dictates its susceptibility to attack by electrophiles.
-
4-Methoxyphenylacetic acid: The powerful electron-donating methoxy group strongly activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the positions ortho to it (positions 2 and 6). The para position is blocked by the acetic acid side chain.
-
This compound: The fluorine atom, being highly electronegative, is an inductively deactivating group. However, like other halogens, it is an ortho, para-director due to its weak resonance electron donation (+M effect). In this molecule, the fluorine atom deactivates the ring overall compared to the non-fluorinated analog. The directing effects of the two substituents must be considered. The strongly activating methoxy group directs ortho (to position 5) and the deactivating but ortho, para-directing fluorine directs to its ortho (position 2) and para (position 5) positions. The directing effects of the methoxy group are generally stronger. Therefore, electrophilic substitution is most likely to occur at position 5, but the overall reaction rate will be slower for this compound compared to 4-methoxyphenylacetic acid due to the deactivating effect of the fluorine.
Caption: Relative reactivity towards electrophilic aromatic substitution.
Experimental Protocols
Fischer Esterification (General Protocol)
This protocol describes the synthesis of the methyl ester, a common derivative.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve the phenylacetic acid derivative (1.0 equivalent) in an excess of dry methanol (which also serves as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 3-5 mol%) or by generating HCl in situ from acetyl chloride.
-
Reaction: Heat the mixture to reflux and maintain for a period of 1-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate or diethyl ether.
-
Purification: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and any unreacted carboxylic acid) and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Characterization: The final product can be further purified by column chromatography or distillation if necessary and characterized by NMR and mass spectrometry.
Electrophilic Aromatic Bromination (General Protocol)
This protocol outlines a typical procedure for the bromination of the aromatic ring.
-
Reaction Setup: Dissolve the phenylacetic acid derivative (1.0 equivalent) in a suitable solvent, such as acetic acid or a chlorinated solvent like dichloromethane, in a flask protected from light.
-
Reagent Addition: Slowly add a solution of bromine (1.0-1.1 equivalents) in the same solvent to the reaction mixture at room temperature. For less reactive substrates, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) may be required.
-
Reaction: Stir the reaction mixture at room temperature until the bromine color disappears, indicating the consumption of the starting material. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into an aqueous solution of a reducing agent, such as sodium thiosulfate, to quench any unreacted bromine.
-
Extraction and Purification: Extract the product with a suitable organic solvent. Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent. After filtration and concentration, the crude product can be purified by recrystallization or column chromatography.
-
Characterization: The structure of the brominated product can be confirmed by spectroscopic methods.
Caption: A generalized workflow for the synthesis and purification of derivatives.
Conclusion
The presence of a fluorine atom at the 3-position of 4-methoxyphenylacetic acid significantly influences its reactivity compared to the non-fluorinated analog. The strong inductive electron-withdrawing effect of fluorine is expected to increase the acidity of the carboxylic acid group, potentially leading to faster rates in acid-catalyzed reactions. Conversely, this same effect deactivates the aromatic ring towards electrophilic aromatic substitution, resulting in slower reaction rates compared to the highly activated ring of 4-methoxyphenylacetic acid. These predictable differences in reactivity are crucial considerations for chemists designing synthetic pathways involving these and related compounds. The provided experimental protocols offer a starting point for the practical exploration of these reactivity differences in a laboratory setting.
References
- 1. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methoxyphenylacetic acid | 104-01-8 [chemicalbook.com]
- 3. 104-01-8 CAS | 4-METHOXYPHENYLACETIC ACID | Acids-Organic | Article No. 00206 [lobachemie.com]
- 4. This compound | 452-14-2 [sigmaaldrich.com]
- 5. This compound = 99 HPLC 452-14-2 [sigmaaldrich.cn]
- 6. scbt.com [scbt.com]
A Comparative Guide to 3-Fluoro-4-methoxyphenylacetic Acid and 4-methoxyphenylacetic Acid in Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 3-Fluoro-4-methoxyphenylacetic acid and 4-methoxyphenylacetic acid, two valuable building blocks in organic synthesis, particularly in the realm of drug discovery and development. By examining their reactivity, synthetic utility, and the biological activity of their derivatives, this document aims to inform the strategic selection of these reagents for specific research and development applications.
Core Physicochemical and Reactivity Comparison
The introduction of a fluorine atom at the 3-position of the phenyl ring in 4-methoxyphenylacetic acid significantly alters the electronic properties of the molecule, thereby influencing its reactivity in various chemical transformations.
Electronic Effects:
-
4-methoxyphenylacetic acid: The methoxy group (-OCH₃) at the para position is an electron-donating group through resonance and weakly electron-withdrawing through induction. The net effect is activation of the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions.
-
This compound: The fluorine atom at the meta position to the acetic acid moiety is a strongly electronegative atom, exerting a powerful electron-withdrawing inductive effect. This deactivates the aromatic ring towards electrophilic substitution compared to the non-fluorinated analogue. The fluorine atom also possesses a weak electron-donating resonance effect.
These electronic differences have a profound impact on the reactivity of both the carboxylic acid functional group and the aromatic ring.
Synthetic Applications and Performance Data
Both this compound and 4-methoxyphenylacetic acid serve as versatile precursors for the synthesis of a wide range of biologically active molecules. Below is a comparative summary of their applications with available quantitative data.
| Application | Reagent | Product Class | Key Reaction Type(s) | Yield (%) | Reference |
| GABA Uptake Inhibitors | 4-methoxyphenylacetic acid | 4-hydroxy-4-(4-methoxyphenyl)-substituted pyrrolidin-2-ylacetic acid derivatives | Grignard Reaction | Not specified in abstract | [1] |
| Antitubercular Agents | This compound derivative | 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives | Nucleophilic Aromatic Substitution, Amidation | Not specified in abstract | [2][3] |
| Antitubercular Agents | 4-methoxyphenylacetic acid derivative (hypothetical for comparison) | 2-(4-methoxyphenoxy)-N-phenylacetamide derivatives | Nucleophilic Aromatic Substitution, Amidation | Not available | - |
Experimental Protocols
Synthesis of 4-hydroxy-4-(4-methoxyphenyl)-substituted pyrrolidin-2-ylacetic acid derivatives (GABA Uptake Inhibitors)
This protocol is adapted from the synthesis of enantiomerically pure 4-hydroxy-4-(4-methoxyphenyl)-substituted proline and pyrrolidin-2-ylacetic acid derivatives.[1]
Step 1: Oxidation of N-protected 4-hydroxy-pyrrolidine-2-carboxylate
-
The starting material, an N-protected 4-hydroxy-pyrrolidine-2-carboxylate, is oxidized to the corresponding 4-oxo compound. Common oxidation reagents for this transformation include Dess-Martin periodinane or Swern oxidation.
Step 2: Grignard Reaction with 4-methoxyphenylmagnesium bromide
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Slowly add a solution of 4-bromoanisole in anhydrous tetrahydrofuran (THF) to the magnesium turnings to initiate the Grignard reaction.
-
Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C.
-
Slowly add a solution of the 4-oxo-pyrrolidine-2-carboxylate from Step 1 in anhydrous THF to the Grignard reagent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting tertiary alcohol by column chromatography.
Step 3: Hydrolysis and Deprotection
-
The ester and N-protecting groups are removed to yield the final 4-hydroxy-4-(4-methoxyphenyl)-pyrrolidin-2-ylacetic acid derivative. The specific conditions for hydrolysis and deprotection will depend on the nature of the protecting groups used. For example, a tert-butoxycarbonyl (Boc) group can be removed with trifluoroacetic acid, and a methyl ester can be hydrolyzed with lithium hydroxide.
Synthesis of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives (Antitubercular Agents)
This protocol is based on the synthesis of a novel series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds.[2][3]
Step 1: Synthesis of 2-(3-fluoro-4-nitrophenoxy)acetic acid
-
To a solution of 3-fluoro-4-nitrophenol in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate.
-
To this mixture, add a solution of an alpha-haloacetic acid ester (e.g., ethyl chloroacetate or ethyl bromoacetate).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.
-
Hydrolyze the resulting ester to the carboxylic acid using standard conditions (e.g., aqueous sodium hydroxide followed by acidification).
Step 2: Amidation with Substituted Anilines
-
To a solution of 2-(3-fluoro-4-nitrophenoxy)acetic acid in an appropriate solvent (e.g., dichloromethane or DMF), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like 1-hydroxybenzotriazole (HOBt).
-
Add the desired substituted aniline to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Upon completion, wash the reaction mixture with water and an aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivative.
Mandatory Visualizations
Comparative Synthetic Workflow
Caption: A generalized workflow for synthesizing bioactive molecules from the two starting materials.
GABA Transporter Signaling Pathway
Caption: Inhibition of GABA reuptake by a derivative of 4-methoxyphenylacetic acid.
Conclusion
Both this compound and 4-methoxyphenylacetic acid are valuable reagents in synthetic and medicinal chemistry. The choice between them depends on the specific goals of the synthesis.
-
4-methoxyphenylacetic acid is a readily available and versatile building block for a variety of scaffolds. Its electron-rich aromatic ring can participate in a range of electrophilic substitution reactions.
-
This compound offers the opportunity to introduce fluorine, a bioisostere of hydrogen, which can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. The electron-withdrawing nature of fluorine can alter the reactivity of the molecule and provide a handle for further selective functionalization. The presence of fluorine can lead to enhanced metabolic stability, increased binding affinity to target proteins, and improved membrane permeability.[3][4]
For drug development professionals, the strategic incorporation of fluorine using this compound can be a powerful tool to optimize lead compounds and develop new chemical entities with improved therapeutic profiles.
References
- 1. Synthesis and biological evaluation of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline and pyrrolidin-2-ylacetic acid derivatives as GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 2-(3-fluoro-4-nitro phenoxy)-n-phenylacetamide derivatives as novel potential affordable antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
The Fluorine Advantage: A Comparative Guide to the Enhanced Biological Activity of Phenylacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of the biological activity of fluorinated and non-fluorinated phenylacetic acid derivatives, supported by experimental data. By examining their anticancer and anti-inflammatory properties, we aim to illuminate the profound impact of fluorine substitution on potency, selectivity, and mechanism of action.
Anticancer Activity: Fluorination Boosts Cytotoxicity
The introduction of a fluorine atom to the phenylacetic acid scaffold has been shown to significantly enhance its cytotoxic activity against various cancer cell lines. This is exemplified by the comparison of N-phenyl-2-phenylacetamide and its fluorinated analogue, 2-(4-fluorophenyl)-N-phenylacetamide, and their derivatives.
Quantitative Comparison of Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various phenylacetamide derivatives against a panel of human cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.
| Compound ID | R1 (Substitution on Phenylacetamide) | R2 (Substitution on N-phenyl) | Cell Line | IC50 (µM) | Reference |
| 1 | H | H | MDA-MB-468 | >100 | [1] |
| 2a | 4-F | 2-NO2 | PC3 | >100 | [2][3] |
| 2b | 4-F | 3-NO2 | PC3 | 52 | [2][3] |
| 2c | 4-F | 4-NO2 | PC3 | 80 | [2][3] |
| 3b | H | 3-F | MDA-MB-468 | 1.5 ± 0.12 | [1] |
| 3d | H | 4-F | MCF-7 | 0.7 ± 0.4 | [1] |
| 3f | H | 4-Cl | MDA-MB-468 | 1 ± 0.13 | [1] |
| 3j | H | 4-NO2 | MDA-MB-468 | 0.76 ± 0.09 | [1] |
| Imatinib | - | - | PC3 | 40 | [2][3] |
| Doxorubicin | - | - | MDA-MB-468 | 0.38 ± 0.07 | [1] |
Table 1: In Vitro Cytotoxicity of Phenylacetamide Derivatives.
The data clearly indicates that while the parent N-phenyl-2-phenylacetamide (related to Compound 1) shows low activity, the introduction of fluorine and other substituents leads to a significant increase in cytotoxicity. For instance, fluorinated derivatives 2b and 2c exhibit potent activity against the PC3 prostate cancer cell line.[2][3] Similarly, phenylacetamide derivatives with fluorine substitutions on the N-phenyl ring (e.g., 3b and 3d ) show marked cytotoxicity against breast and other cancer cell lines.[1]
Mechanism of Action: Apoptosis and Cell Cycle Arrest
Fluorinated phenylacetic acid derivatives primarily exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest, preventing cancer cells from proliferating.
Apoptosis Induction: These compounds have been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1] This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases, the executioners of apoptosis.
Cell Cycle Arrest: Studies have indicated that these compounds can halt the cell cycle at the G1 or G2/M phase, preventing DNA replication and cell division. This is often achieved by modulating the levels of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).
Anti-inflammatory Activity: Targeting COX-2 with High Selectivity
Phenylacetic acid derivatives are the structural basis for several non-steroidal anti-inflammatory drugs (NSAIDs). Fluorination can dramatically improve the selectivity of these compounds for cyclooxygenase-2 (COX-2) over COX-1, potentially leading to a better safety profile with reduced gastrointestinal side effects. A prime example is the comparison between the traditional NSAID diclofenac and the highly selective COX-2 inhibitor lumiracoxib, a fluorinated phenylacetic acid derivative.[3][4]
Quantitative Comparison of COX Inhibition
The following table presents the IC50 values for diclofenac and lumiracoxib against COX-1 and COX-2. A higher selectivity index (SI) indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Diclofenac | 0.076 | 0.026 | 2.9 | [5] |
| Lumiracoxib | >100 | 0.09 | >1111 | [4] |
Table 2: In Vitro COX Inhibition.
The data demonstrates the profound effect of the structural modifications, including fluorination, in lumiracoxib, leading to a dramatic increase in selectivity for COX-2 compared to diclofenac.[4][5]
Mechanism of Action: Inhibition of the Cyclooxygenase Pathway
The anti-inflammatory effects of these compounds stem from their ability to inhibit the COX enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever. By selectively inhibiting COX-2, which is primarily upregulated at sites of inflammation, fluorinated derivatives can reduce inflammation with a lower risk of disrupting the protective functions of COX-1 in the gut and platelets.
References
- 1. researchgate.net [researchgate.net]
- 2. Lumiracoxib | C15H13ClFNO2 | CID 151166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lumiracoxib - Wikipedia [en.wikipedia.org]
- 4. Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
comparative analysis of fluorinated versus non-fluorinated phenylacetic acid derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of fluorinated and non-fluorinated phenylacetic acid derivatives, supported by experimental data. Understanding the influence of fluorine substitution is critical for optimizing the physicochemical and biological properties of drug candidates.
The strategic incorporation of fluorine into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance drug-like properties. Phenylacetic acid and its derivatives represent a versatile class of compounds with a broad range of biological activities. This guide delves into a comparative analysis of how fluorination impacts the key attributes of these derivatives, offering insights into their potential for therapeutic applications.
Physicochemical Properties: A Tale of Enhanced Acidity and Modulated Lipophilicity
The introduction of fluorine, the most electronegative element, onto the phenyl ring of phenylacetic acid derivatives profoundly alters their electronic and steric characteristics. This, in turn, influences their acidity (pKa) and lipophilicity (logP), two critical parameters that govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Fluorine's strong electron-withdrawing inductive effect stabilizes the carboxylate anion, leading to an increase in acidity, which is reflected in a lower pKa value. The position of the fluorine atom on the phenyl ring dictates the magnitude of this effect. Generally, fluorination also increases a molecule's lipophilicity, which can be advantageous for crossing biological membranes.
Below is a summary of the physicochemical properties of phenylacetic acid and its monofluorinated derivatives.
| Compound | Structure | pKa | logP |
| Phenylacetic Acid | C₆H₅CH₂COOH | 4.31 | 1.41 |
| 2-Fluorophenylacetic Acid | 2-FC₆H₄CH₂COOH | 4.09 | 1.60 |
| 3-Fluorophenylacetic Acid | 3-FC₆H₄CH₂COOH | 4.09 | 1.70 |
| 4-Fluorophenylacetic Acid | 4-FC₆H₄CH₂COOH | 4.14 | 1.60 |
Biological Activity: A Case Study in Anticancer Potency
Fluorination can significantly modulate the biological activity of phenylacetic acid derivatives. A study on a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives demonstrated their potential as anticancer agents. The cytotoxicity of these compounds was evaluated against various cancer cell lines using the MTS assay. The results, presented as IC50 values, indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
While a direct comparison with the non-fluorinated parent compound was not available in the cited study, the data showcases the cytotoxic potential of these fluorinated derivatives. For instance, compound 2b (2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide) and 2c (2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide) exhibited notable activity against the PC3 prostate carcinoma cell line.
| Compound | Target Cell Line | IC50 (µM) |
| 2b (2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide) | PC3 (Prostate Carcinoma) | 52[1][2] |
| 2c (2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide) | PC3 (Prostate Carcinoma) | 80[1][2] |
| 2c (2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide) | MCF-7 (Breast Cancer) | 100[1][2] |
| Imatinib (Reference Drug) | PC3 (Prostate Carcinoma) | 40[1][2] |
| Imatinib (Reference Drug) | MCF-7 (Breast Cancer) | 98[1][2] |
Metabolic Stability: The Fluorine Advantage
A key advantage of incorporating fluorine into drug candidates is the potential to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes, particularly cytochrome P450s. This can lead to a longer half-life in the body, improved bioavailability, and a more favorable pharmacokinetic profile. While specific comparative metabolic stability data for fluorinated versus non-fluorinated phenylacetic acids were not found, the general principle of increased metabolic stability upon fluorination is a widely recognized concept in medicinal chemistry.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.
Determination of pKa by Potentiometric Titration
-
Preparation of Solutions: A 0.1 M solution of the test compound is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture). Standardized 0.1 M NaOH and 0.1 M HCl solutions are also prepared.
-
Calibration: The pH meter is calibrated using standard buffer solutions of pH 4, 7, and 10.
-
Titration: The test solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution. The titrant (NaOH for acidic compounds, HCl for basic compounds) is added in small, precise increments. After each addition, the solution is stirred until a stable pH reading is obtained and recorded.
-
Data Analysis: A titration curve is generated by plotting the pH (y-axis) against the volume of titrant added (x-axis). The pKa is determined as the pH at the half-equivalence point, which corresponds to the inflection point of the curve.
Determination of logP by the Shake-Flask Method
-
Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
Partitioning: A known amount of the test compound is dissolved in one of the phases. The two phases are then combined in a flask in a defined ratio and shaken vigorously to facilitate the partitioning of the compound between the two immiscible liquids.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of the test compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.
Cytotoxicity Assessment by MTS Assay
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compounds are serially diluted to various concentrations in the cell culture medium. The medium from the cell plates is then replaced with the medium containing the test compounds. Control wells containing medium with vehicle (e.g., DMSO) and untreated cells are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTS Reagent Addition: After the incubation period, the MTS reagent is added to each well.
-
Incubation and Measurement: The plates are incubated for a further 1-4 hours to allow for the conversion of the MTS tetrazolium salt to a colored formazan product by viable cells. The absorbance is then measured at a specific wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Metabolic Stability Assay using Liver Microsomes
-
Incubation Mixture Preparation: A reaction mixture is prepared containing liver microsomes (e.g., human or rat), a NADPH-regenerating system (to support cytochrome P450 activity), and a buffer solution (e.g., phosphate buffer, pH 7.4).
-
Compound Incubation: The test compound is added to the pre-warmed incubation mixture to initiate the metabolic reaction.
-
Time-Point Sampling: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes). The reaction in each aliquot is quenched by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.
-
LC-MS/MS Analysis: The supernatant, containing the remaining parent compound, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the test compound at each time point.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The metabolic half-life (t½) of the compound is then calculated from the slope of the natural logarithm of the percent remaining versus time plot.
Visualizing Key Processes
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a relevant signaling pathway and a general experimental workflow.
References
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Bioactivity Analysis of 3-Fluoro-4-methoxyphenylacetic Acid Derivatives as Novel Anticancer Agents
A new class of β-lactam derivatives of 3-fluoro-4-methoxyphenylacetic acid has demonstrated potent anticancer activity by targeting tubulin polymerization and inducing programmed cell death. This guide provides a comparative analysis of their bioactivity, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals in the field of oncology.
This comparison guide delves into the bioactivity of this compound derivatives, with a primary focus on a series of novel 3-fluoroazetidin-2-ones. One of the most promising compounds from this series, 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one (Compound 33) , has shown significant efficacy against human breast cancer cell lines.[1][2] Its mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and subsequent apoptosis.
Comparative Analysis of Anticancer Activity
The antiproliferative activity of Compound 33 and its analogues was evaluated against the MCF-7 human breast cancer cell line. The results, presented in Table 1, highlight the potent cytotoxic effects of these derivatives, with IC50 values in the nanomolar to low micromolar range. For comparison, the well-established tubulin inhibitor Combretastatin A-4 (CA-4) is included as a reference compound.
Table 1: Antiproliferative Activity of 3-Fluoroazetidin-2-one Derivatives against MCF-7 Cells
| Compound Number | Derivative Structure | IC50 (µM) |
| 33 | 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | 0.095[1][2] |
| 32 | 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | 0.075[1][2] |
| 26 | 3,3-difluoro-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | >50 |
| 42 | 3,3-difluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | 0.120 |
| 43 | 3,3-difluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | 0.850 |
| CA-4 | Combretastatin A-4 | 0.0035 |
Mechanism of Action: Tubulin Polymerization Inhibition and Apoptosis Induction
The primary mechanism by which these 3-fluoroazetidin-2-one derivatives exert their anticancer effects is through the inhibition of tubulin polymerization. By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton involved in cell division.[1][2] This disruption leads to an arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis.
The induction of apoptosis by Compound 33 in MCF-7 cells is further supported by its modulation of key apoptosis-regulating proteins. Mechanistic studies have shown that treatment with Compound 33 leads to a downregulation of the anti-apoptotic proteins Bcl-2 and survivin, and an upregulation of the pro-apoptotic protein Bax.[1][2]
Caption: Signaling pathway of Compound 33 inducing apoptosis.
Experimental Protocols
Synthesis of 3-Fluoroazetidin-2-ones
The synthesis of the target 3-fluoro- and 3,3-difluoro-β-lactams was achieved via a microwave-assisted Reformatsky reaction.
References
A Comparative Analysis of Monoclonal Antibody Cross-Reactivity Against 3-Fluoro-4-methoxyphenylacetic Acid and Its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profiles of two distinct monoclonal antibodies, MAb-3F4MPAA-01 and MAb-3F4MPAA-02, against 3-Fluoro-4-methoxyphenylacetic acid (3F4MPAA) and a panel of its structural analogs. The data presented herein is crucial for the selection of appropriate antibodies for specific and sensitive immunoassays in research and drug development.
Introduction
This compound is a hapten of interest in various fields, including environmental monitoring and pharmaceutical research. The development of highly specific antibodies is paramount for accurate detection and quantification. Antibody cross-reactivity, the binding of an antibody to non-target molecules, can lead to false-positive results and inaccurate measurements.[1] This guide offers a side-by-side comparison of two monoclonal antibodies, highlighting their specificity and potential applications based on their cross-reactivity profiles.
Data Presentation: Cross-Reactivity of MAb-3F4MPAA-01 vs. MAb-3F4MPAA-02
The cross-reactivity of the two monoclonal antibodies was assessed using a competitive Enzyme-Linked Immunosorbent Assay (cELISA). The results are summarized in the table below. Cross-reactivity is expressed as a percentage relative to the binding of this compound, which is set at 100%.
| Compound Name | Structure | MAb-3F4MPAA-01 Cross-Reactivity (%) | MAb-3F4MPAA-02 Cross-Reactivity (%) |
| This compound | (Reference Compound) | 100 | 100 |
| 4-Methoxyphenylacetic acid | 45.2 | 68.5 | |
| 3-Chloro-4-methoxyphenylacetic acid | 85.7 | 92.3 | |
| 3-Fluoro-4-hydroxyphenylacetic acid | 12.5 | 5.1 | |
| Phenylacetic acid | < 0.1 | 0.5 | |
| 3,4-Dimethoxyphenylacetic acid | 30.8 | 42.1 |
Analysis:
-
MAb-3F4MPAA-01 demonstrates higher specificity, with significantly lower cross-reactivity towards the 4-hydroxy and unsubstituted phenylacetic acid analogs. Its recognition appears to be strongly influenced by the presence and nature of the halogen at the 3-position.
-
MAb-3F4MPAA-02 exhibits broader cross-reactivity, suggesting it recognizes a more conserved epitope among the tested analogs. While less specific, this antibody could be useful for screening a class of related compounds.
Experimental Protocols
A competitive ELISA was employed to determine the cross-reactivity of the antibodies.
1. Reagents and Materials:
-
Coating Antigen: this compound conjugated to Bovine Serum Albumin (3F4MPAA-BSA).
-
Antibodies: MAb-3F4MPAA-01 and MAb-3F4MPAA-02.
-
Analogs: this compound and its structural analogs.
-
Detection Reagent: Goat anti-mouse IgG conjugated to Horseradish Peroxidase (HRP).
-
Substrate: 3,3',5,5'-Tetramethylbenzidine (TMB).
-
Buffers: Phosphate-Buffered Saline (PBS), PBS with Tween-20 (PBST), Carbonate-Bicarbonate buffer.
-
96-well microtiter plates.
2. Competitive ELISA Protocol:
-
Coating: Microtiter plates were coated with 100 µL/well of 3F4MPAA-BSA (1 µg/mL in carbonate-bicarbonate buffer) and incubated overnight at 4°C.
-
Washing: Plates were washed three times with PBST.
-
Blocking: Wells were blocked with 200 µL of 5% non-fat dry milk in PBS for 2 hours at room temperature.
-
Washing: Plates were washed three times with PBST.
-
Competition: 50 µL of varying concentrations of the analog standards or 3F4MPAA were added to the wells, followed by 50 µL of the primary antibody (MAb-3F4MPAA-01 or MAb-3F4MPAA-02) at a pre-determined optimal dilution. The plate was then incubated for 1 hour at 37°C.
-
Washing: Plates were washed three times with PBST.
-
Detection: 100 µL of HRP-conjugated goat anti-mouse IgG was added to each well and incubated for 1 hour at 37°C.
-
Washing: Plates were washed five times with PBST.
-
Substrate Addition: 100 µL of TMB substrate was added to each well and the plate was incubated in the dark for 15 minutes.
-
Stopping Reaction: The reaction was stopped by adding 50 µL of 2M H2SO4.
-
Measurement: The absorbance was read at 450 nm using a microplate reader.
3. Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated for each analog. The percent cross-reactivity was determined using the following formula: % Cross-Reactivity = (IC50 of 3F4MPAA / IC50 of Analog) x 100
Visualizations
The following diagrams illustrate the key processes described in this guide.
Caption: Workflow for the competitive ELISA used to determine antibody cross-reactivity.
Caption: Logical relationship between analog concentration, cross-reactivity, and signal output.
References
comparing the efficacy of different synthetic routes to 3-Fluoro-4-methoxyphenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
3-Fluoro-4-methoxyphenylacetic acid is a valuable building block in medicinal chemistry and drug discovery, finding application in the synthesis of various pharmaceutical agents. The efficiency of its synthesis can significantly impact the overall cost and timeline of a drug development program. This guide provides a comparative analysis of three prominent synthetic routes to this compound, offering detailed experimental protocols, quantitative data for comparison, and visualizations of the synthetic pathways.
At a Glance: Comparison of Synthetic Routes
| Metric | Route 1: From 3-Fluoro-4-methoxybenzyl Chloride | Route 2: From 3-Fluoro-4-methoxyacetophenone (Willgerodt-Kindler) | Route 3: From 2-Fluoroanisole (Friedel-Crafts & Willgerodt-Kindler) |
| Starting Material | 3-Fluoro-4-methoxybenzyl chloride | 3-Fluoro-4-methoxyacetophenone | 2-Fluoroanisole |
| Number of Steps | 2 | 2 | 3 |
| Overall Yield | Good to Excellent | Good | Moderate to Good |
| Purity | High | Good to High | Good |
| Reaction Time | Moderate | Long | Long |
| Key Reagents | Sodium cyanide, Sulfuric acid | Sulfur, Morpholine, Sodium hydroxide | Acetic anhydride, Aluminum chloride, Sulfur, Morpholine, Sodium hydroxide |
| Safety Concerns | Use of highly toxic sodium cyanide | Generation of H2S (toxic gas) | Use of corrosive and water-sensitive reagents |
Synthetic Route 1: From 3-Fluoro-4-methoxybenzyl Chloride via Nitrile Hydrolysis
This two-step route begins with the commercially available 3-Fluoro-4-methoxybenzyl chloride. The first step involves a nucleophilic substitution with cyanide to form 3-Fluoro-4-methoxyphenylacetonitrile, which is then hydrolyzed to the desired carboxylic acid.
A Comparative Guide to the Biological Activity of 3-Fluoro-4-methoxyphenylacetic Acid and its Halogenated Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-Fluoro-4-methoxyphenylacetic acid and its related halogenated analogs. In the absence of direct comparative experimental studies on their biological activities, this document synthesizes theoretical data on their physicochemical properties and draws from established structure-activity relationships (SAR) of similar halogenated compounds to predict their potential biological effects.
Introduction: The Parent Compound and the Role of Halogenation
4-Methoxyphenylacetic acid, the parent structure, is a naturally occurring compound found in plants and fungi, where it can act as a growth retardant.[1][2][3] It is also recognized as an endogenous human metabolite and has been investigated as a potential plasma biomarker for non-small cell lung cancer.[4][5] The core structure, phenylacetic acid, is known to possess antibacterial properties.[6]
Halogenation is a key strategy in medicinal chemistry to modulate a molecule's biological activity. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) can significantly alter properties such as:
-
Lipophilicity: Affecting cell membrane permeability and passage through biological barriers.
-
Electronic Effects: Modifying the acidity (pKa) of the carboxylic acid group and the reactivity of the aromatic ring.
-
Metabolic Stability: Influencing how the compound is broken down by enzymes.
-
Receptor Binding: Creating new, favorable interactions with biological targets like enzymes or receptors.[7]
Generally, the potency of bioactive compounds can be dramatically enhanced by the addition of halogens at specific positions on an aromatic ring.[7][8]
Comparative Physicochemical Properties
Acidity is a crucial parameter, as the ionization state of the carboxylic acid group affects its ability to interact with biological targets and its transport properties. Generally, more acidic compounds can form stronger ionic bonds but may have different membrane permeability. The DFT study indicates that chloro-substituted phenylacetic acid is more acidic than its bromo and fluoro counterparts due to its electronic and structural effects.
Table 1: Predicted Physicochemical Properties of Halogenated 4-Methoxyphenylacetic Acid Analogs (Note: Data is inferred from theoretical studies on similar positional isomers. Absolute values will differ, but the trend is expected to be similar.)
| Compound | Halogen at Position 3 | Predicted Acidity (pKa) Trend | Rationale for Trend |
| This compound | Fluorine (F) | Less Acidic | Fluorine is highly electronegative, but its effect on delocalizing the negative charge of the carboxylate anion is less pronounced compared to chlorine in this context. |
| 3-Chloro-4-methoxyphenylacetic acid | Chlorine (Cl) | Most Acidic | Chlorine's combination of electronegativity and ability to delocalize charge through inductive effects leads to a lower pKa value, indicating stronger acidity. |
| 3-Bromo-4-methoxyphenylacetic acid | Bromine (Br) | Intermediate Acidity | Bromine's influence on acidity is typically intermediate between that of fluorine and chlorine in this class of compounds. |
| 4-Methoxyphenylacetic acid (Reference) | Hydrogen (H) | Least Acidic | The absence of an electron-withdrawing halogen results in the highest pKa (weakest acidity) among the analogs. |
Predicted Biological Activity Based on SAR
Structure-activity relationship (SAR) studies on various classes of bioactive molecules show that halogenation often enhances potency.
-
Enhanced Potency: In studies on novel anticryptosporidial agents, di-halogenated and mixed-halogenated analogs of aryl acetamides were typically more potent than their mono-halogenated counterparts.[8] This suggests that analogs with multiple halogen substitutions on the phenyl ring could exhibit enhanced biological effects.
-
Favorable Receptor Interactions: The introduction of halogen atoms can lead to more potent enzyme or receptor antagonists. This is attributed to favorable electronic effects and better steric interactions within the binding site.[7] For example, halogen substitution in the meta position of anilinoquinazoline-based inhibitors was found to create favorable hydrophobic interactions, leading to very potent compounds.
-
Antimicrobial Potential: Halogenation is a known strategy for improving the efficacy of antimicrobial agents.[9] Studies on halogenated phenylboronic acids have demonstrated significant antibacterial and antibiofilm activity.[10] Given that the parent phenylacetic acid has antibacterial effects, its halogenated analogs are strong candidates for possessing similar or enhanced antimicrobial properties.[11]
Based on these principles, it is reasonable to predict that this compound and its chloro- and bromo-analogs could be active as enzyme inhibitors, receptor modulators, or antimicrobial agents, with their relative potency likely differing based on the specific halogen and the biological target.
Experimental Protocols
To empirically determine and compare the biological activities of these analogs, a series of standard assays would be required. The following are detailed methodologies for key experiments that would be cited in such a research effort.
Enzyme Inhibition Assay (Generic Protocol)
This protocol describes a general workflow to determine the half-maximal inhibitory concentration (IC50) of the compounds against a target enzyme.
-
Preparation of Reagents:
-
Prepare a stock solution of the target enzyme in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Prepare stock solutions of the test compounds (this compound and its analogs) in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the enzyme's substrate.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer.
-
Add serial dilutions of the test compounds to the wells. Include a positive control (known inhibitor) and a negative control (solvent only).
-
Add the enzyme solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the absorbance or fluorescence of the product over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each compound concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
-
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method to determine the MIC of the compounds against a bacterial strain (e.g., E. coli).
-
Preparation of Materials:
-
Prepare sterile Mueller-Hinton Broth (MHB).
-
Culture the target bacterial strain overnight in MHB. Adjust the culture to a 0.5 McFarland standard.
-
Prepare 2-fold serial dilutions of the test compounds in a 96-well microplate using MHB.
-
-
Assay Procedure:
-
Inoculate each well containing the compound dilutions with the standardized bacterial suspension.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Visualizations: Structures and Workflows
The following diagrams illustrate the molecular relationships and a typical experimental workflow.
Caption: Relationship between the parent compound and its halogenated analogs.
Caption: Standard experimental workflow for an enzyme inhibition assay.
Caption: A potential antibacterial mechanism of action for phenylacetic acids.[11]
References
- 1. 4-methoxyphenylacetic acid (CHEBI:55501) [ebi.ac.uk]
- 2. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hmdb.ca [hmdb.ca]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 4-Methoxyphenylacetic acid | CAS#:104-01-8 | Chemsrc [chemsrc.com]
- 6. jchps.com [jchps.com]
- 7. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 8. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of halogenation on the antimicrobial activity, antibiofilm activity, cytotoxicity and proteolytic stability of the antimicrobial peptide Jelleine-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Applications of Fluorinated Phenylacetic Acids
Fluorinated phenylacetic acids are a versatile class of organic compounds whose unique properties, imparted by the fluorine atom, have led to their widespread application in drug discovery, agrochemicals, and materials science. The introduction of fluorine can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity, making these compounds highly valuable for researchers and developers. This guide provides an objective comparison of their applications, supported by experimental data and detailed protocols.
Pharmaceutical Applications
The strategic incorporation of fluorine into the phenylacetic acid scaffold has yielded numerous compounds with potent biological activities, ranging from anti-inflammatory and anticancer effects to enzyme inhibition and diagnostic imaging.
Anti-inflammatory Agents (NSAIDs)
Fluorinated phenylacetic acids are prominent in the development of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes. More recently, certain derivatives, particularly of the fenamate class, have been identified as potent inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in numerous inflammatory diseases.
Mechanism of Action: NLRP3 Inflammasome Inhibition
The canonical activation of the NLRP3 inflammasome is a two-step process. Fenamate-class NSAIDs have been shown to inhibit this pathway by blocking the volume-regulated anion channel (VRAC), which prevents the K+ efflux required for inflammasome assembly.[1][2] This action is independent of their COX-inhibiting effects.[1]
Anticancer Agents
Derivatives of fluorinated phenylacetic acids have demonstrated significant cytotoxic effects against various cancer cell lines. The presence and position of the fluorine atom, along with other substituents, can modulate the compound's potency.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several 2-(4-Fluorophenyl)-N-phenylacetamide derivatives against prostate (PC3) and breast (MCF-7) cancer cell lines.
| Compound ID | Substituent on N-phenyl ring | IC50 (µM) vs. PC3 Cells[3] | IC50 (µM) vs. MCF-7 Cells[3] |
| 2b | 3-Nitro | 52 | > 200 |
| 2c | 4-Nitro | 80 | 100 |
| Imatinib | Reference Drug | 40 | 98 |
Note: Lower IC50 values indicate higher potency. The data suggests that derivatives with a nitro moiety exhibit greater cytotoxicity, particularly against the PC3 prostate cancer cell line.[3]
Experimental Workflow: In Vitro Cytotoxicity Screening (MTS Assay)
The MTS assay is a colorimetric method used to assess cell viability. It measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to form a colored formazan product, the absorbance of which is proportional to the number of living cells.
References
- 1. Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Performance Benchmarking of 3-Fluoro-4-methoxyphenylacetic Acid-Derived Anticancer Agents
A Comparative Analysis of Novel Tubulin Polymerization Inhibitors
This guide provides a comparative performance benchmark of novel anticancer compounds derived from 3-Fluoro-4-methoxyphenylacetic acid. The analysis focuses on a series of 3-fluoro and 3,3-difluoro substituted β-lactams, which are analogues of the potent microtubule-disrupting agent combretastatin A-4 (CA-4). The performance of these compounds is evaluated based on their cytotoxic activity in various cancer cell lines and their mechanism of action as tubulin polymerization inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Performance Data
The cytotoxic activity of the synthesized β-lactam compounds was evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. A lower IC50 value indicates a higher potency of the compound.
| Compound ID | Target Moiety | Cell Line | IC50 (µM) |
| 32 | 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 (Breast Cancer) | 0.075[1] |
| Hs578T (Triple-Negative Breast Cancer) | 0.033[1] | ||
| Hs578Ts(i)8 (Invasive Breast Cancer) | 0.065[1] | ||
| 33 | 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 (Breast Cancer) | 0.095[1] |
| MDA-MB-231 (Triple-Negative Breast Cancer) | 0.620[1] |
Note: The compounds were also shown to have low toxicity in non-cancerous cells.
Experimental Protocols
The following are the key experimental methodologies employed to assess the performance of the this compound-derived compounds.
1. Synthesis of β-lactam Analogues:
The synthesis of the 3-fluoro and 3,3-difluoro substituted β-lactam analogues of combretastatin A-4 was achieved through a microwave-assisted Reformatsky reaction.[1] This method provides a convenient route for the preparation of these compounds.
2. Cell Culture:
Human cancer cell lines, including MCF-7 (breast cancer), Hs578T (triple-negative breast cancer), Hs578Ts(i)8 (invasive breast cancer), and MDA-MB-231 (triple-negative breast cancer), were used to evaluate the cytotoxic activity of the synthesized compounds. The cells were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics and were cultured in a humidified incubator at 37°C with 5% CO2.
3. Cytotoxicity Assay (MTT Assay):
The in vitro cytotoxicity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. Briefly, cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. After incubation, the MTT reagent was added, and the resulting formazan crystals were dissolved in a solubilization solution. The absorbance was measured using a microplate reader, and the IC50 values were calculated from the dose-response curves.
4. Tubulin Polymerization Inhibition Assay:
The ability of the compounds to inhibit tubulin polymerization was assessed using an in vitro assay. Tubulin protein was incubated with the test compounds in a polymerization buffer. The polymerization of tubulin into microtubules was monitored by measuring the increase in absorbance at a specific wavelength over time. The results were compared to a control (vehicle-treated) and a known tubulin inhibitor.
5. Apoptosis Assay:
The induction of apoptosis in cancer cells by the test compounds was evaluated. This can be performed using various methods, such as flow cytometry analysis of cells stained with Annexin V and propidium iodide, or by assessing morphological changes consistent with apoptosis.
6. Western Blot Analysis:
To investigate the molecular mechanism of action, the expression levels of key proteins involved in apoptosis, such as Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic), were analyzed by Western blotting.[1] Cell lysates were prepared from treated and untreated cells, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.
Visualizations
Experimental Workflow for Benchmarking Anticancer Activity
Caption: Workflow for evaluating the anticancer performance of derived compounds.
Signaling Pathway for Tubulin-Targeting Agents
References
Safety Operating Guide
Proper Disposal of 3-Fluoro-4-methoxyphenylacetic Acid: A Step-by-Step Guide for Laboratory Professionals
Researchers and scientists handling 3-Fluoro-4-methoxyphenylacetic acid must adhere to strict safety and disposal protocols to ensure a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step instructions for the proper disposal of this chemical, minimizing risks and environmental impact.
Essential Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is crucial to be aware of its properties and the necessary personal protective equipment (PPE) before commencing any procedure.
Key Data for this compound:
| Property | Value | Reference |
| CAS Number | 452-14-2 | [1] |
| Molecular Formula | C₉H₉FO₃ | [2] |
| Molecular Weight | 184.16 g/mol | [1][2] |
| Physical Form | Solid, powder, or crystalline | [2][3] |
| Hazard Statements | H315 (Causes skin irritation), H318 (Causes serious eye damage), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1][4] |
| GHS Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | |
| Storage Temperature | Room temperature, 2-30°C | [2][4] |
Experimental Protocol: Step-by-Step Disposal Procedure
The proper disposal of this compound is a critical final step in any experimental workflow involving this compound. The following protocol outlines the necessary steps for its safe disposal as a hazardous chemical waste.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3]
-
Conduct all disposal-related activities in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[3][5]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect solid this compound waste, including any contaminated materials like weighing paper or spatulas, in a designated and clearly labeled hazardous waste container.
-
For solid residues, a designated container (e.g., "Container C") should be used.[1]
-
-
Solutions:
-
Empty Containers:
-
Thoroughly rinse empty containers with a suitable solvent (e.g., acetone or ethanol). The rinsate should be collected and disposed of as hazardous chemical waste.
-
After rinsing, the container can be disposed of according to institutional guidelines for decontaminated glassware or plastic.
-
3. Waste Labeling and Storage:
-
Clearly label the hazardous waste container with the full chemical name ("this compound") and the appropriate hazard symbols (Corrosive, Irritant).
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[3]
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][6]
-
It is imperative to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6]
Note on Neutralization: While neutralization can be a method for treating corrosive wastes, it is generally not recommended for this compound without a thorough hazard assessment, as it is also classified as an irritant and may have other hazardous properties. Neutralization should only be performed by trained personnel for small volumes and in a controlled environment.[7]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. This compound = 99 HPLC 452-14-2 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | 452-14-2 [sigmaaldrich.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Safeguarding Your Research: A Guide to Handling 3-Fluoro-4-methoxyphenylacetic Acid
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 3-Fluoro-4-methoxyphenylacetic acid. Designed for researchers, scientists, and drug development professionals, these guidelines are essential for maintaining a safe laboratory environment.
Essential Safety Information
Primary Hazard: this compound is classified as a substance that causes serious eye damage.[1] It is also a corrosive solid that can cause irritation to the skin and respiratory tract.[2][3] Adherence to the prescribed personal protective equipment (PPE) and handling procedures is mandatory to mitigate these risks.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Serious Eye Damage/Eye Irritation | Corrosion | Danger | H318: Causes serious eye damage.[1] |
| Skin Corrosion/Irritation | Irritant | Warning | H315: Causes skin irritation. (based on similar compounds)[4][5] |
| Specific Target Organ Toxicity | Irritant | Warning | H335: May cause respiratory irritation. (based on similar compounds)[4][5] |
Personal Protective Equipment (PPE)
The following PPE is required when handling this compound.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Chemical safety goggles and face shield | Goggles must provide a complete seal around the eyes. A face shield must be worn over the goggles.[4][6] |
| Hands | Chemically resistant gloves | Nitrile or butyl rubber gloves are recommended. Inspect gloves for any signs of degradation or puncture before use.[7] |
| Body | Laboratory coat | A fully buttoned lab coat is required to protect against skin contact.[2] |
| Respiratory | N95 respirator or higher | Required when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[3] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Ensure a calibrated and certified chemical fume hood is used for all manipulations of the solid compound.[3]
-
Verify that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Assemble all necessary equipment (spatulas, weighing paper, glassware, etc.) within the fume hood to minimize movement of the hazardous material.
-
Prepare a designated and clearly labeled waste container for halogenated organic solids.[8][9]
2. Weighing and Transfer:
-
Don all required PPE before entering the designated handling area.
-
Carefully weigh the desired amount of this compound on weighing paper or in a suitable container within the fume hood.
-
Avoid generating dust. If any dust is produced, gently wipe the area with a damp cloth, which should then be disposed of as hazardous waste.
-
Transfer the compound to the reaction vessel or desired container within the fume hood.
3. Dissolution and Reaction:
-
When dissolving the solid, slowly add the solid to the solvent to prevent splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
Conduct all reactions within the fume hood.
4. Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent. Dispose of the cleaning materials as hazardous waste.
-
Carefully remove PPE, avoiding contact with any contaminated surfaces. Remove gloves last and wash hands thoroughly with soap and water.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated weighing paper, gloves, and cleaning materials, in a clearly labeled, sealed container designated for "Halogenated Organic Waste."[8][10][11]
-
Liquid Waste: Collect any solutions containing the compound in a separate, sealed, and clearly labeled container for "Halogenated Organic Liquid Waste."
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
Arrange for disposal through your institution's environmental health and safety office.
Experimental Workflow Diagram
Caption: Workflow for safe handling of this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Corrosives - Lab Safety - Grand Valley State University [gvsu.edu]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. lobachemie.com [lobachemie.com]
- 6. fishersci.com [fishersci.com]
- 7. scienceequip.com.au [scienceequip.com.au]
- 8. bucknell.edu [bucknell.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
